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Core Science & Biosynthesis

Foundational

basic chemical properties of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine

In-Depth Technical Guide: Chemical Properties and Applications of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine Executive Summary 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine is a highly specialized spirocyclic compound characterized b...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Chemical Properties and Applications of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine

Executive Summary

3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine is a highly specialized spirocyclic compound characterized by a 2-aminooxazoline ring spiro-fused to a cyclohexane moiety. In modern medicinal chemistry, this molecular architecture serves as a privileged pharmacophore, particularly in the design of central nervous system (CNS) therapeutics. Its most prominent application is as a core scaffold for β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors, which are heavily investigated for modifying the progression of Alzheimer's Disease[1]. This whitepaper provides a comprehensive analysis of its structural chemistry, synthetic methodologies, and the self-validating experimental protocols required to evaluate its pharmacological profile.

Structural Chemistry & Physicochemical Profiling

The unique properties of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine stem from its rigid spirocyclic framework and the electronic distribution of the 2-aminooxazoline group.

  • Conformational Rigidity: The spiro-fusion at the C5 position of the oxazoline ring restricts the conformational degrees of freedom. This pre-organization minimizes the entropic penalty upon binding to target proteins, specifically allowing the cyclohexane ring to optimally occupy deep hydrophobic pockets (such as the S1 and S3 subsites of BACE1) [2].

  • Electronic Properties & pKa: The 2-aminooxazoline moiety functions as a cyclic isourea. It exhibits a pKa of approximately 8.0–8.5. This basicity is a critical design feature. At physiological pH (7.4), the molecule exists in an equilibrium of neutral and protonated states, facilitating passive membrane permeability. However, within the acidic environment of the neuronal endosome (pH 4.5)—the primary site of BACE1 activity—the oxazoline nitrogen becomes fully protonated. This cationic state enables the formation of a robust, bidentate hydrogen-bonding network with the catalytic aspartate dyad (Asp32 and Asp228) of the target enzyme [3].

Synthesis & Synthetic Methodologies

The construction of the spiro-oxazoline core requires precise chemoselectivity to ensure the correct ring closure. The standard synthetic route leverages a 1,2-amino alcohol intermediate.

Causality in Synthesis: The use of cyanogen bromide (BrCN) in the final step is a deliberate choice driven by reaction kinetics. The highly nucleophilic primary amine of the intermediate preferentially attacks the electrophilic carbon of BrCN, forming a cyanamide. The spatial proximity of the adjacent hydroxyl group then facilitates a rapid, thermodynamically favored 5-exo-dig cyclization onto the nitrile, yielding the 2-aminooxazoline core with high atom economy and without the need for harsh coupling reagents.

Synthesis_Workflow Ketone Cyclohexanone (Starting Material) Bucherer Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Ketone->Bucherer Hydantoin Spiro-hydantoin Intermediate Bucherer->Hydantoin Hydrolysis Hydrolysis & Reduction (NaOH, then LiAlH4) Hydantoin->Hydrolysis Yields Amino Acid, then Amino Alcohol AminoAlcohol 1-Amino-1-(hydroxymethyl)cyclohexane Hydrolysis->AminoAlcohol Cyclization Cyclization (Cyanogen Bromide, BrCN) AminoAlcohol->Cyclization N-cyanation & O-nucleophilic attack Product 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine Cyclization->Product Isourea formation

Fig 1. Synthesis workflow of the spiro-oxazoline core via BrCN cyclization.

Protocol: Step-by-Step Synthesis of the Spiro-Oxazoline Core

  • Hydantoin Formation: React cyclohexanone with potassium cyanide (KCN) and ammonium carbonate in aqueous ethanol at 60°C for 24 hours to yield the spiro-hydantoin.

  • Hydrolysis: Reflux the hydantoin in 3M NaOH for 48 hours to afford 1-aminocyclohexanecarboxylic acid.

  • Reduction: Suspend the amino acid in anhydrous THF at 0°C. Add Lithium Aluminum Hydride (LiAlH 4​ ) dropwise. Reflux for 12 hours to reduce the carboxylic acid to an alcohol, yielding 1-amino-1-(hydroxymethyl)cyclohexane. (Self-validation: Monitor completion via LC-MS; the disappearance of the carboxyl peak confirms reduction).

  • Cyclization: Dissolve the amino alcohol in ethanol. Add a solution of BrCN (1.1 eq) in ethanol dropwise at 0°C. Stir at room temperature for 16 hours.

  • Purification: Quench with saturated NaHCO 3​ , extract with dichloromethane, and purify via flash chromatography (silica gel, DCM/MeOH gradient) to isolate the target compound.

Pharmacological Relevance: BACE1 Inhibition

The amyloidogenic pathway is a primary driver of Alzheimer's Disease pathology. BACE1 cleaves the Amyloid Precursor Protein (APP) to generate the C99 fragment, which is subsequently cleaved by γ-secretase to form neurotoxic Amyloid-β (Aβ) peptides. 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine derivatives act as competitive inhibitors of BACE1, halting this cascade.

BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-Secretase) APP->BACE1 Cleaved by sAPPb sAPPβ (Soluble) BACE1->sAPPb Extracellular release C99 C99 Fragment BACE1->C99 Membrane-bound GammaSec γ-Secretase C99->GammaSec Cleaved by Abeta Amyloid-β (Aβ) Peptides GammaSec->Abeta Pathological Aggregation Inhibitor 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine (Pharmacophore Core) Inhibitor->BACE1 Blocks active site (Asp32/Asp228)

Fig 2. BACE1 amyloidogenic pathway and targeted inhibition by spiro-oxazolines.

Experimental Protocols & Workflows

Workflow A: In Vitro FRET-Based BACE1 Enzymatic Assay To accurately measure the inhibitory potency of spiro-oxazoline derivatives, a Fluorescence Resonance Energy Transfer (FRET) assay is employed.

  • Causality in Design: The assay buffer is strictly maintained at pH 4.5. Because BACE1 is an endosomal enzyme, testing at physiological pH (7.4) would artificially suppress enzyme activity and fail to protonate the oxazoline core, yielding false negatives.

  • Step-by-Step Protocol:

    • Preparation: Prepare assay buffer (50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS).

    • Compound Dilution: Prepare a 10-point serial dilution of the compound (10 µM to 0.5 nM) in DMSO. Transfer 1 µL to a 384-well black microplate.

    • Enzyme Addition: Add 10 µL of recombinant human BACE1 (final concentration 1 nM) to the wells. Incubate for 30 minutes at room temperature to allow the inhibitor to reach binding equilibrium.

    • Reaction Initiation: Add 10 µL of FRET substrate (e.g., Rh-EVNLDAEFK-Quencher, final concentration 2 µM).

    • Detection: Monitor fluorescence continuously for 60 minutes using a microplate reader (Ex: 530 nm, Em: 590 nm).

  • Self-Validating System: Include Verubecestat as a positive control. Calculate the Z'-factor using positive and negative controls. A Z'-factor > 0.6 validates the assay's robustness and signal-to-noise ratio.

Workflow B: MDCK-MDR1 Permeability Assay for BBB Penetration CNS drugs must cross the Blood-Brain Barrier (BBB) and avoid efflux by P-glycoprotein (P-gp).

  • Causality in Design: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) are used because they overexpress the primary efflux transporter found at the BBB, providing a stringent predictive model for brain penetrance.

  • Step-by-Step Protocol:

    • Cell Seeding: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts and culture for 4-5 days until tight junctions form.

    • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 200 Ω·cm² are used. Add Lucifer Yellow to verify monolayer integrity (permeability must be < 1%).

    • Dosing: Add 1 µM of the compound to the apical (A) chamber for A-to-B permeability, or to the basolateral (B) chamber for B-to-A permeability.

    • Incubation: Incubate at 37°C in 5% CO 2​ for 2 hours.

    • Analysis: Extract samples from both chambers and quantify using LC-MS/MS.

  • Self-Validating System: Calculate the Efflux Ratio (ER = P app​ (B-A) / P app​ (A-B)). Calculate mass balance recovery (must be > 80% to rule out non-specific binding to the plasticware). An ER < 2.0 confirms the compound is not a strong P-gp substrate.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Pharmacokinetic Predictors

Property Value Significance in Drug Design

| Molecular Formula | C 8​ H 14​ N 2​ O | Low atomic count favors high ligand efficiency. | | Molecular Weight | 154.21 g/mol | Well within Lipinski's Rule of 5; optimal for CNS space. | | Topological Polar Surface Area | 47.6 Ų | TPSA < 90 Ų indicates excellent theoretical BBB permeability. | | Hydrogen Bond Donors | 1 (-NH 2​ ) | Low HBD count minimizes the desolvation penalty during membrane crossing. | | Hydrogen Bond Acceptors | 2 (N, O) | Sufficient to facilitate interaction with BACE1 catalytic aspartates. | | pKa (Amidine/Oxazoline) | ~8.0 - 8.5 | Ensures protonation in the acidic endosome (pH 4.5) for target engagement. |

Table 2: Assay Validation Metrics

Assay Metric Acceptable Threshold Purpose
BACE1 FRET Assay Z'-factor > 0.6 Validates assay robustness and signal window.

| BACE1 FRET Assay | IC 50​ (Reference) | < 10 nM | Confirms enzyme activity and assay sensitivity. | | MDCK-MDR1 | Mass Balance | > 80% | Ensures compound is not lost to non-specific binding. | | MDCK-MDR1 | Efflux Ratio (ER) | < 2.0 | Predicts low P-gp liability and high brain penetrance. |

References

  • Title: Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment Source: Frontiers in Chemistry (PMC) URL: [Link]

  • Title: Structure- and Property-Based Design of Aminooxazoline Xanthenes as Selective, Orally Efficacious, and CNS Penetrable BACE Inhibitors for the Treatment of Alzheimer's Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Crystal structure of BACE1 in complex with 2-aminooxazoline 3-azaxanthene inhibitor 28 (4XKX) Source: RCSB Protein Data Bank URL: [Link]

Exploratory

3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine molecular weight and structural formula

An In-depth Technical Guide to 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine Abstract This technical guide provides a comprehensive overview of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine, a heterocyclic compound featuring a unique sp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine

Abstract

This technical guide provides a comprehensive overview of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine, a heterocyclic compound featuring a unique spirocyclic architecture. While specific literature on this exact molecule is sparse, this document extrapolates from well-established chemical principles and data on analogous structures to present its core physicochemical properties, plausible synthetic routes, and potential applications in the field of drug discovery. This guide is intended for researchers, medicinal chemists, and professionals in drug development who are interested in exploring novel three-dimensional chemical scaffolds.

Introduction: The Significance of Spirocyclic Scaffolds

In the landscape of modern drug discovery, there is a continuous demand for novel molecular scaffolds that can provide access to new chemical space and improve the properties of drug candidates. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a particularly attractive class of molecules. Their inherent three-dimensionality offers a rigid and well-defined orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.

The 3-oxa-1-azaspiro[4.5]decane framework, which incorporates both an oxazoline and a cyclohexane ring, presents a compelling scaffold. The presence of heteroatoms provides opportunities for hydrogen bonding and other specific interactions, while the spirocyclic nature imparts a degree of conformational rigidity that can be advantageous for optimizing pharmacokinetic and pharmacodynamic properties. This guide focuses on the 2-amino substituted derivative, 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine, a structure poised for further exploration in medicinal chemistry.

Molecular Identity and Physicochemical Properties

The precise molecular weight and structural formula of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine have been determined based on its IUPAC name and by drawing parallels with structurally related compounds.

Structural Formula

The name 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine delineates a spirocyclic system composed of a five-membered oxazoline ring and a six-membered cyclohexane ring. The numbering convention for spiro compounds begins in the smaller ring, adjacent to the spiro atom.

Caption: Structural formula of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine.

Physicochemical Data

The key physicochemical properties of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine are summarized in the table below. These values are calculated based on the deduced molecular formula.

PropertyValue
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
Monoisotopic Mass 154.1106 Da
Predicted XlogP ~0.8
Hydrogen Bond Donors 1 (from the amine group)
Hydrogen Bond Acceptors 3 (ring nitrogen, ring oxygen, amine nitrogen)
Rotatable Bonds 1

Synthesis and Methodologies

Synthetic_Workflow Target 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine Intermediate1 Spiro-epoxide Target->Intermediate1 Ring opening & cyclization Intermediate2 Cyclohexanone Intermediate1->Intermediate2 Epoxidation Intermediate3 Cyanamide Intermediate1->Intermediate3 Addition Reagent1 Corey-Chaykovsky Reagent

Caption: A plausible synthetic workflow for the target molecule.

A proposed forward synthesis involves the following key steps:

  • Epoxidation of a Cyclohexanone Derivative: The synthesis could commence with a readily available cyclohexanone. Treatment with a suitable reagent, such as trimethylsulfonium iodide in the presence of a base (the Corey-Chaykovsky reaction), would yield the corresponding spiro-epoxide. This step is crucial for establishing the spirocyclic core.

  • Nucleophilic Ring Opening and Cyclization: The spiro-epoxide can then be subjected to a ring-opening reaction with cyanamide (H₂NCN). The nucleophilic attack of the cyanamide nitrogen onto one of the epoxide carbons, followed by an intramolecular cyclization of the resulting intermediate, would form the desired 2-amino-oxazoline ring. This reaction is typically acid or base-catalyzed.

Hypothetical Experimental Protocol

Step 1: Synthesis of the Spiro-epoxide

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMSO at room temperature, add trimethylsulfonium iodide (1.2 equivalents) portion-wise under a nitrogen atmosphere.

  • Stir the resulting mixture for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture to 0°C and add a solution of cyclohexanone (1.0 equivalent) in DMSO dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the spiro-epoxide.

Step 2: Synthesis of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine

  • To a solution of the spiro-epoxide (1.0 equivalent) in ethanol, add cyanamide (1.5 equivalents) and a catalytic amount of a Lewis acid (e.g., boron trifluoride etherate).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the target compound.

Potential Applications in Drug Discovery

The 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine scaffold incorporates several structural features that are of interest in medicinal chemistry. The 2-amino-oxazoline moiety is a known bioisostere for guanidines and is found in a number of biologically active compounds. The spirocyclic nature of the molecule provides a rigid three-dimensional framework that can be exploited for targeted drug design.

Based on the biological activities of related oxa-azaspiro[4.5]decane derivatives, several potential therapeutic areas can be envisioned for this compound class:

  • Central Nervous System (CNS) Disorders: Analogous 1-oxa-8-azaspiro[4.5]decanes have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[1] The rigid conformation of the spirocyclic core can aid in achieving the specific receptor binding geometries required for CNS targets.

  • Oncology: Spirocyclic frameworks are increasingly being explored in the design of novel anti-cancer agents.[2] The unique topology of these molecules can lead to interactions with protein targets that are inaccessible to more planar molecules.

  • Infectious Diseases: The 2-amino-oxazoline ring system is present in a number of compounds with antibacterial and antifungal properties.

The exploration of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine and its derivatives could therefore lead to the discovery of novel therapeutic agents in these and other disease areas. Further derivatization of the amine group or the cyclohexane ring could provide a library of compounds for screening and lead optimization.

Conclusion

3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine represents an intriguing yet underexplored molecular scaffold. This technical guide has provided a detailed overview of its deduced molecular and physicochemical properties, along with a plausible and experimentally detailed synthetic strategy. The potential applications of this compound class in drug discovery are significant, particularly in the areas of CNS disorders and oncology. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into the chemistry and biology of this promising spirocyclic system.

References

  • BLDpharm. (n.d.). 3-Oxa-7-thia-1-azaspiro[4.5]dec-1-en-2-amine.
  • EvitaChem. (n.d.). Buy 3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione (EVT-12047196).
  • ResearchGate. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach.
  • ResearchGate. (n.d.). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and....
  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d.
  • NextSDS. (n.d.). 3-oxa-1-azaspiro[4.4]non-1-en-2-amine.
  • PubChemLite. (n.d.). 3-oxa-1-azaspiro[4.4]non-1-en-2-amine.
  • PubChem. (n.d.). 3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl ethyl carbonate.
  • ChemRxiv. (2018). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks.
  • PubChem. (n.d.). Spirotetramat.
  • MDPI. (2022, September 15). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents.
  • University of Hertfordshire. (2026, March 19). Spirotetramat (Ref: BYI 08330).
  • PubMed. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.
  • Royal Society of Chemistry. (n.d.). Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks.
  • ACS Publications. (2025, April 9). Access to Methylidene-Azaspiro[4.5]decatrienones via Radical-Promoted Domino Thio-Functionalization/Dearomative Ipso-Annulation.

Sources

Foundational

Discovery and History of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine Derivatives: A Technical Guide to Spirocyclic BACE1 Inhibitors

An in-depth technical guide on the discovery, structural biology, and synthetic optimization of the 3-oxa-1-azaspiro[4.5]dec-1-en-2-amine scaffold. Executive Summary The pursuit of disease-modifying therapies for Alzheim...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the discovery, structural biology, and synthetic optimization of the 3-oxa-1-azaspiro[4.5]dec-1-en-2-amine scaffold.

Executive Summary

The pursuit of disease-modifying therapies for Alzheimer's disease (AD) has long centered on the amyloid hypothesis, which identifies the accumulation of amyloid-beta (Aβ) peptides as a primary driver of neurodegeneration. The rate-limiting step in Aβ production is the cleavage of the Amyloid Precursor Protein (APP) by β-site APP cleaving enzyme 1 (BACE1). Early efforts to inhibit BACE1 utilized large, peptide-like transition state analogs that failed in the clinic due to poor blood-brain barrier (BBB) penetrance. The discovery of small, rigid spirocyclic 2-amino-heterocycles—specifically the 3-oxa-1-azaspiro[4.5]dec-1-en-2-amine core—marked a paradigm shift in CNS drug design. This whitepaper provides a comprehensive technical analysis of this privileged scaffold, detailing its structural biology, synthetic methodologies, and structure-activity relationship (SAR) optimization.

Target Biology & Historical Context

BACE1 is an aspartyl protease localized primarily in the acidic environment of endosomes (pH ~4.5). It features a large, elongated active site cleft containing a catalytic dyad composed of Asp32 and Asp228 [1].

APP_Processing APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) APP->BACE1 Cleavage sAPPb sAPPβ CTF99 C99 Fragment GammaSec γ-secretase CTF99->GammaSec Cleavage Abeta Amyloid-β (Aβ) Peptide AICD AICD BACE1->sAPPb BACE1->CTF99 GammaSec->Abeta GammaSec->AICD

Amyloidogenic processing of APP by BACE1 and γ-secretase to generate Aβ peptides.

Historically, designing inhibitors that could simultaneously bind the highly polar Asp dyad and traverse the lipophilic BBB was considered an insurmountable challenge. The breakthrough occurred when medicinal chemists replaced the large peptidomimetic backbones with a compact spirocyclic oxazoline core. This core acts as a non-peptidic transition-state mimetic, offering an optimal balance of low molecular weight, favorable lipophilicity, and precise vector geometry [2].

Structural Biology & Rational Design

The efficacy of the 3-oxa-1-azaspiro[4.5]dec-1-en-2-amine scaffold is rooted in its unique physicochemical properties and rigid three-dimensional architecture.

  • The 2-Amino-Oxazoline Pharmacophore: The 2-amino-oxazoline ring functions as a cyclic amidine bioisostere. With a pKa of approximately 7.5, the 2-amino group is partially protonated in the acidic endosomal compartment. This protonation is the causal mechanism that allows the core to form a robust, bidentate hydrogen-bond network with the negatively charged Asp32 and Asp228 residues.

  • Spirocyclic Rigidity: The spiro-fused cyclohexane ring (the[4.5]decane system) locks the molecule into a rigid conformation. By substituting the cyclohexane ring at specific positions (e.g., C6 or C9), chemists can precisely direct lipophilic functional groups into the S1 and S3 subpockets of BACE1. This rigidity prevents the massive entropic penalty that flexible molecules suffer when their rotatable bonds are frozen upon target binding [1].

Binding_Model Core 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine Core Asp32 Asp32 (Catalytic) Core->Asp32 H-bond (2-Amino) Asp228 Asp228 (Catalytic) Core->Asp228 H-bond (N1/O3) S1_Pocket S1/S3 Subpockets (Hydrophobic) Core->S1_Pocket Cyclohexane Substituents S2_Pocket S2' Subpocket Core->S2_Pocket Spiro-extension

Binding interactions of the spirocyclic oxazoline core with the BACE1 active site.

Synthetic Methodology

The construction of the 3-oxa-1-azaspiro[4.5]dec-1-en-2-amine core requires stereocontrolled formation of the spirocyclic quaternary center. The following self-validating protocol outlines the standard synthetic route.

Protocol 1: Synthesis of the Spirocyclic Core
  • Epoxidation (Corey-Chaykovsky Reaction): Dissolve the substituted cyclohexanone precursor in anhydrous DMSO. Add trimethylsulfoxonium iodide (1.2 eq) and sodium hydride (1.2 eq) at 0°C.

    • Causality: This specific ylide-based epoxidation is chosen over a standard Wittig olefination followed by epoxidation because it provides superior diastereoselectivity on sterically hindered ketones, directly yielding the requisite spiro-epoxide in a single step.

  • Epoxide Opening: React the purified spiro-epoxide with sodium azide (NaN₃) and ammonium chloride in methanol/water at 65°C for 12 hours. Extract with ethyl acetate to isolate the azido-alcohol intermediate.

  • Reduction: Reduce the azido-alcohol to the corresponding amino-alcohol using catalytic hydrogenation (Pd/C, H₂ gas, 1 atm) in ethanol. Filter through Celite to remove the catalyst.

  • Oxazoline Cyclization: Dissolve the amino-alcohol in ethanol. Add cyanogen bromide (BrCN, 1.1 eq) dropwise at 0°C. Stir at room temperature for 4 hours.

    • Self-Validation: This reaction is inherently self-validating; the formation of the cyclic 2-amino-oxazoline product precipitates as a hydrobromide salt. Successful cyclization is verified by the disappearance of the primary amine peak (~3300 cm⁻¹) in FTIR and the appearance of the strong C=N stretch (~1670 cm⁻¹).

Structure-Activity Relationship (SAR) & Optimization

Optimization of the scaffold focused on maximizing BACE1 affinity while mitigating off-target liabilities—specifically hERG channel inhibition (which causes cardiotoxicity) and P-glycoprotein (Pgp) mediated efflux (which limits brain exposure) [3].

Table 1: SAR Optimization of the Spirocyclic Core
Compound IDCyclohexane SubstitutionOxazoline SubstitutionBACE1 IC₅₀ (nM)Pgp Efflux RatiohERG IC₅₀ (µM)
Core-1 None (Unsubstituted)None> 5,0001.2> 30
Core-2 6-PhenylNone1254.58.5
Core-3 6-(3-Methoxyphenyl)None188.22.1
Core-4 6-(3-Methoxyphenyl), 9,9-DimethylNone4.512.40.8
Core-5 6-(3-Fluorophenyl), 9,9-Dimethyl4-Aza incorporation1.22.1> 25

Data synthesis based on optimization campaigns of spirocyclic BACE1 inhibitors. Core-5 demonstrates how introducing a fluorine atom and modifying the heterocycle reduces basicity, thereby rescuing the hERG liability while maintaining sub-nanomolar potency.

Mechanistic Assays & Experimental Workflows

To validate the efficacy of synthesized derivatives, a tiered screening funnel is employed, moving from biochemical target engagement to phenotypic cellular readouts.

Workflow Synth 1. Spirocyclic Synthesis FRET 2. BACE1 FRET Assay (Biochemical) Synth->FRET Cell 3. Cellular Aβ ELISA FRET->Cell ADME 4. ADME & hERG Counter-screening Cell->ADME InVivo 5. In Vivo CSF Aβ Lowering ADME->InVivo

Drug discovery workflow for evaluating spirocyclic BACE1 inhibitors.

Protocol 2: FRET-Based BACE1 Biochemical Assay
  • Reagent Preparation: Prepare assay buffer (50 mM Sodium Acetate, pH 4.5, 0.001% Tween-20). Dilute recombinant human BACE1 enzyme to a final concentration of 1 nM.

  • Compound Plating: Dispense 1 µL of test compounds (in DMSO) into a 384-well black microplate.

    • Self-Validation: Include a 'no-enzyme' control to establish baseline fluorescence and a 'known inhibitor' control (e.g., verubecestat at 10 µM) to validate the dynamic range of the assay plate. This ensures that any observed signal quenching is strictly due to competitive active-site inhibition.

  • Enzyme Incubation: Add 10 µL of the BACE1 enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add 10 µL of the FRET substrate (Rh-EVNLDAEFK-Quencher, final concentration 200 nM).

  • Kinetic Readout: Measure fluorescence (Ex: 535 nm, Em: 590 nm) continuously for 60 minutes. Calculate IC₅₀ values using a 4-parameter logistic fit of the initial reaction velocities.

    • Causality: Using initial velocities rather than endpoint reads prevents substrate depletion artifacts and ensures accurate steady-state inhibition kinetics.

Conclusion

The 3-oxa-1-azaspiro[4.5]dec-1-en-2-amine class represents a triumph of structure-based drug design. By leveraging a rigid spirocyclic framework and a precisely tuned 2-amino-oxazoline pharmacophore, researchers successfully bridged the gap between highly potent BACE1 inhibition and the stringent physicochemical requirements for CNS penetration. While clinical trials for BACE1 inhibitors have faced challenges related to target-mediated biology, the synthetic and structural principles established by this scaffold continue to inform the design of novel therapeutics for complex neurological targets.

References

  • Title: Spirocyclic β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitors: From Hit to Lowering of Cerebrospinal Fluid (CSF) Amyloid β in a Higher Species Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review Source: Pharmaceuticals (PMC / National Institutes of Health) URL: [Link]

  • Title: Inhibitors of β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1): Identification of (S)-7-(2-Fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5′H-spiro[chromeno[2,3-b]pyridine-5,4′-oxazol]-2′-amine (AMG-8718) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Exploratory

Preliminary Toxicity Studies of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine: A Preclinical De-risking Framework

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Class: Spirocyclic 2-Aminooxazoline Executive Summary The compound 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine represe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Class: Spirocyclic 2-Aminooxazoline

Executive Summary

The compound 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine represents a highly versatile spirocyclic building block and screening compound. It features a 2-aminooxazoline pharmacophore fused to a cyclohexane ring via a spiro linkage. While spirocyclic aliphatic systems generally offer favorable physicochemical properties and high fraction sp3 ( Fsp3​ ), the 2-aminooxazoline core carries historical toxicological liabilities that must be systematically de-risked. This whitepaper outlines a custom, causality-driven preclinical toxicology framework designed to evaluate the genotoxic, off-target, and in vivo liabilities specific to this chemical class.

Molecular Context & Mechanistic Toxicology Rationale

To design an effective toxicity screening cascade, we must first analyze the historical failure modes of the 2-aminooxazoline pharmacophore. Our experimental design is governed by three primary mechanistic liabilities:

  • C5 Electrophilicity and Genotoxicity: Unhindered 2-aminooxazolines have demonstrated mutagenic potential in Salmonella typhimurium strains (TA1535 and TA100)[1]. Mechanistic studies indicate that the carbon at position 5 of the oxazoline ring is highly electrophilic, making it susceptible to nucleophilic attack by DNA bases, thereby forming mutagenic adducts[1]. Hypothesis: The spiro-cyclohexane fusion at the oxazoline core in 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine provides massive steric hindrance, which should theoretically block this nucleophilic attack and abrogate genotoxicity.

  • Cathepsin D-Mediated Retinal Toxicity: Previous drug development programs utilizing aminooxazoline scaffolds (e.g., BACE1 inhibitors for Alzheimer's disease) were terminated due to severe retinal toxicity[2]. This pathology is characterized by the accumulation of autofluorescent granules (AFG) in the retinal pigment epithelium (RPE), caused by the off-target inhibition of the lysosomal aspartyl protease Cathepsin D (CatD)[2].

  • TAAR1 Agonism: 2-Aminooxazolines are recognized as potent agonists of the Trace Amine-Associated Receptor 1 (TAAR1)[3]. Unintended TAAR1 activation can lead to severe CNS hyperactivation and modulation of dopaminergic/serotonergic pathways[3].

G A 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine (2-Aminooxazoline Core) B C5 Electrophilicity A->B C Off-Target Binding A->C D Metabolic Activation A->D E DNA Adduct Formation (Genotoxicity Risk) B->E Nucleophilic Attack F Cathepsin D Inhibition (Retinal Toxicity Risk) C->F Lysosomal Disruption G TAAR1 Agonism (CNS Hyperactivation) C->G Receptor Binding H Quinone Imine Intermediates (Hepatotoxicity Risk) D->H CYP450 Oxidation

Caption: Fig 1: Mechanistic toxicity pathways of the 2-aminooxazoline pharmacophore.

Phase 1: Genotoxicity & Mutagenicity Profiling (In Vitro)

To validate the hypothesis that the spiro-fusion mitigates C5 electrophilicity, a self-validating Ames test and an in vitro micronucleus assay are required.

Protocol 2.1: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Causality: Directly assesses base-pair substitution mutations historically driven by the oxazoline ring[1].

  • Strain Preparation: Culture Salmonella typhimurium strains TA1535, TA100, TA98, TA1537, and E. coli WP2 uvrA overnight.

  • Metabolic Activation: Prepare S9 mix using livers from Aroclor 1254-induced Sprague-Dawley rats to simulate hepatic metabolism.

  • Treatment: Expose strains to 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine at concentrations ranging from 1.5 to 5000 µ g/plate using the pre-incubation method (20 mins at 37°C), both with and without S9 mix.

  • Self-Validation Controls: Include vehicle control (DMSO) and strain-specific positive controls (e.g., Sodium azide for TA1535/TA100; 2-Aminoanthracene for S9-dependent activation). The assay is only valid if positive controls yield a 3-fold increase in revertant colonies over the vehicle.

  • Plating & Scoring: Add top agar, pour onto minimal glucose agar plates, incubate for 48-72 hours, and count revertant colonies via automated colony counter.

Phase 2: Off-Target Profiling (Retinal & CNS Liabilities)

Before advancing to costly in vivo models, the compound must be cleared of class-specific off-target binding liabilities.

Protocol 3.1: Cathepsin D (CatD) FRET Cleavage Assay

Causality: Evaluates the risk of lysosomal disruption and subsequent retinal toxicity[2].

  • Reagent Assembly: Utilize recombinant human Cathepsin D and a fluorogenic peptide substrate (e.g., Mca-GKPILFFRLK(Dnp)-D-Arg-NH2).

  • Incubation: Incubate 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine (10-point dose-response, 1 nM to 100 µM) with 0.5 nM CatD in sodium acetate buffer (pH 4.5) for 15 minutes at room temperature.

  • Reaction Initiation: Add 2 µM of the FRET substrate.

  • Self-Validation: Include Pepstatin A as a positive control inhibitor. The assay is validated if the IC50​ of Pepstatin A falls within historical QC limits (typically 0.1 - 1.0 nM).

  • Detection: Measure fluorescence (Ex 328 nm / Em 393 nm) continuously for 30 minutes to calculate the initial reaction velocity ( V0​ ) and determine the compound's IC50​ .

Protocol 3.2: TAAR1 Functional cAMP Assay

Causality: Screens for unintended CNS stimulant properties[3].

  • Cell Culture: Plate CHO-K1 cells stably expressing human TAAR1 in 384-well plates.

  • Compound Addition: Add the test compound in the presence of the phosphodiesterase inhibitor IBMX to prevent cAMP degradation.

  • Detection: After 30 minutes, lyse cells and quantify cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.

  • Self-Validation: Use β -phenylethylamine (PEA) as a full agonist reference. The assay is valid if PEA generates a robust dose-response curve with an EC50​ ~ 100 nM.

Phase 3: Reactive Metabolite & Hepatotoxicity Screening

While aniline-derived oxazolines form toxic quinone imines, the aliphatic spiro-system of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine should resist this bioactivation.

Protocol 4.1: Glutathione (GSH) Trapping in Human Liver Microsomes
  • Incubation: Incubate 10 µM of the test compound with 1 mg/mL Human Liver Microsomes (HLMs), 5 mM GSH, and an NADPH-regenerating system in phosphate buffer (pH 7.4) at 37°C for 60 minutes.

  • Quenching: Stop the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Spin at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS) utilizing neutral loss scanning for m/z 129 (characteristic of γ -glutamyl cleavage) to identify GSH-adducts.

  • Self-Validation: Run Acetaminophen (APAP) in parallel. The assay is valid if the well-characterized APAP-GSH adduct (NAPQI-GSH) is successfully detected.

Phase 4: Acute In Vivo Toxicity & Ocular Pathology

If the compound clears the in vitro thresholds, it progresses to a 14-day repeat-dose rodent study specifically tailored to detect the insidious retinal thinning associated with this chemical class.

G A Phase 1: In Vitro Genotoxicity (Ames/MN) B Phase 2: Off-Target Panel (CatD / TAAR1) A->B C Phase 3: ADME/Tox (HLM + GSH Trapping) B->C D Phase 4: In Vivo 14-Day Rodent Tox C->D E Ocular Histology (RPE Autofluorescence) D->E F Go/No-Go Decision E->F

Caption: Fig 2: Sequential preclinical de-risking workflow for spirocyclic amines.

Protocol 5.1: 14-Day Repeat-Dose Study with Ocular Focus
  • Dosing: Administer 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine via oral gavage (PO) to Sprague-Dawley rats (n=10/sex/group) at 0, 10, 30, and 100 mg/kg/day for 14 days.

  • In Vivo Electroretinography (ERG): Perform dark-adapted (scotopic) and light-adapted (photopic) ERG on Day -1 (baseline) and Day 13 to assess a-wave and b-wave amplitudes. Self-Validation: Baseline ERG establishes the internal control for each animal.

  • Necropsy & Tissue Processing: On Day 15, euthanize the animals. Enucleate eyes, fix in Davidson’s solution, and embed in paraffin.

  • Histopathology: Section retinas at 5 µm. Evaluate unstained sections under fluorescence microscopy (Ex 450–490 nm) to quantify the accumulation of autofluorescent granules (AFG) in the RPE layer. Stain adjacent sections with H&E to measure Outer Nuclear Layer (ONL) thickness.

Quantitative Data Interpretation (Go/No-Go Thresholds)

To ensure objective decision-making, the following quantitative thresholds dictate the progression of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine through the development pipeline.

Assay / EndpointTarget MetricGo ThresholdNo-Go ThresholdMechanistic Rationale
Ames Test (TA1535/TA100) Revertant Fold-Increase <2.0x over vehicle ≥2.0x over vehicle (dose-dependent)Confirms spiro-fusion successfully blocks C5 nucleophilic attack.
Cathepsin D Inhibition IC50​ (µM) Prevents lysosomal dysfunction and subsequent RPE autofluorescence[2].
TAAR1 Agonism EC50​ (µM) Prevents off-target dopaminergic/serotonergic CNS hyperactivation[3].
GSH Trapping (HLM) Adduct FormationNot Detected >5% of parent peak areaValidates that the aliphatic spiro-ring prevents quinone imine formation.
In Vivo Ocular Tox RPE AutofluorescenceEqual to VehicleStatistically significant increase vs. VehicleDefinitive clearance of class-specific retinal toxicity liability.

Sources

Foundational

Preamble: Navigating the Uncharted Territory of a Novel Spirocyclic Scaffold

An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine and its Analogs The compound 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine represents a novel chemical entity w...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine and its Analogs

The compound 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine represents a novel chemical entity with a unique spirocyclic architecture. As of the current scientific landscape, a detailed in vitro mechanism of action for this specific molecule has not been elucidated in publicly available literature. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals to systematically investigate and characterize the biological activity of this and structurally related compounds. We will leverage established principles of in vitro pharmacology and draw parallels from existing research on other spirocyclic molecules to construct a robust, scientifically-grounded investigational framework.

Our approach is built on a tiered-interrogation strategy, commencing with broad, target-agnostic screening to identify a general biological effect, followed by more focused, hypothesis-driven studies to pinpoint the specific molecular targets and pathways involved. This guide is designed to be a living document, with the expectation that the experimental outcomes at each stage will inform and refine the subsequent steps in the discovery process.

Part 1: Foundational Characterization and Initial Biological Assessment

Before delving into mechanistic studies, it is paramount to establish a foundational understanding of the compound's physicochemical properties and its general impact on cellular systems.

Physicochemical Profiling

A thorough characterization of the compound's properties is a prerequisite for reliable in vitro testing. This includes determining its solubility in various aqueous and organic solvents, its stability under experimental conditions (pH, temperature, light), and its lipophilicity (LogP/LogD). These parameters are critical for designing appropriate assay conditions and for interpreting the resulting data. For instance, a compound with poor aqueous solubility may precipitate in cell culture media, leading to artifactual results.

Broad-Spectrum Cytotoxicity and Viability Assays

The initial step in understanding the biological effect of a novel compound is to assess its impact on cell viability across a panel of relevant cell lines. This provides a therapeutic window and helps to identify potential areas of interest (e.g., selective cytotoxicity towards cancer cells).

Experimental Protocol: MTT Assay for Cell Viability

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Selected cancer and non-cancerous cell lines (e.g., MCF-7, A549, and normal fibroblasts)[1]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]

Data Presentation: Representative Cytotoxicity Data

Cell LineCompoundIC50 (µM) after 48h
MCF-7 (Breast Cancer)3-Oxa-1-azaspiro[4.5]dec-1-en-2-amineHypothetical Value
A549 (Lung Cancer)3-Oxa-1-azaspiro[4.5]dec-1-en-2-amineHypothetical Value
Normal Fibroblasts3-Oxa-1-azaspiro[4.5]dec-1-en-2-amineHypothetical Value

Part 2: Hypothesis-Driven Mechanistic Investigation

The structural features of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine, particularly the spirocyclic core and the exocyclic amine, suggest several plausible mechanisms of action. Spirocyclic compounds are known to interact with a wide range of biological targets, including enzymes, G-protein coupled receptors (GPCRs), and ion channels.[1]

Hypothesis 1: Enzyme Inhibition

The rigid, three-dimensional structure of the spirocyclic scaffold could allow it to fit into the active site of an enzyme, acting as a competitive or non-competitive inhibitor.[2]

Investigational Workflow: Enzyme Inhibition Screening

G A Compound Library Screening (Broad Panel of Kinases, Proteases, etc.) B Identification of Primary Hits A->B C Dose-Response and IC50 Determination B->C D Enzyme Kinetics Studies (e.g., Michaelis-Menten) C->D E Mechanism of Inhibition Determination (Competitive, Non-competitive, etc.) D->E G A Radioligand Binding Assay (to determine binding affinity, Ki) B Functional Assay (e.g., Calcium Mobilization, cAMP accumulation) A->B C Determination of Agonist/Antagonist Activity B->C D Downstream Signaling Pathway Analysis (e.g., Western Blot for phosphorylated proteins) C->D

Caption: Workflow for characterizing receptor interaction.

Experimental Protocol: Calcium Mobilization Assay for GPCRs

Materials:

  • Cells expressing the target GPCR

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • Known agonist and antagonist for the target receptor

  • 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine

Procedure:

  • Cell Loading: Incubate the cells with the calcium-sensitive dye.

  • Compound Addition: Add varying concentrations of the test compound to the cells.

  • Signal Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal over time using a fluorometric imaging plate reader.

  • Agonist/Antagonist Determination: To determine if the compound is an agonist, look for a direct increase in calcium signal. To test for antagonistic activity, pre-incubate the cells with the test compound and then stimulate with a known agonist. A reduction in the agonist-induced signal indicates antagonism.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Hypothesis 3: Ion Channel Modulation

Spirocyclic structures have been found in compounds that modulate the activity of ion channels.

Investigational Workflow: Ion Channel Activity Assessment

G A High-Throughput Ion Flux Assays (e.g., using fluorescent indicators) B Automated Patch-Clamp Electrophysiology A->B C Characterization of Channel Gating Effects (Activation, Inactivation, Block) B->C D Determination of State-Dependence of Block C->D

Caption: Workflow for investigating ion channel modulation.

Experimental Protocol: Automated Patch-Clamp Electrophysiology

Materials:

  • Cells expressing the target ion channel

  • Automated patch-clamp system

  • Appropriate intracellular and extracellular recording solutions

  • 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine

Procedure:

  • Cell Preparation: Harvest and prepare a single-cell suspension of the cells expressing the target ion channel.

  • Patch-Clamp Recording: Use the automated system to establish whole-cell patch-clamp recordings from individual cells.

  • Voltage Protocols: Apply specific voltage protocols to elicit and measure the ion channel currents.

  • Compound Application: Perfuse the cells with varying concentrations of the test compound and record the effect on the ion channel currents.

  • Data Analysis: Analyze the changes in current amplitude, kinetics, and voltage-dependence to characterize the modulatory effect of the compound.

Part 3: Target Validation and Downstream Pathway Analysis

Once a primary molecular target is identified, the next crucial step is to validate this interaction in a cellular context and to elucidate the downstream signaling consequences.

Experimental Protocol: Western Blotting for Signaling Pathway Analysis

Materials:

  • Cells treated with 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine

  • Lysis buffer

  • Protein quantitation assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Primary antibodies against the target protein and downstream signaling molecules (and their phosphorylated forms)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells with the compound for various times and lyse the cells to extract total protein.

  • Protein Quantitation: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight. Wash and then incubate with secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the effect of the compound on protein expression and phosphorylation.

Conclusion and Future Directions

This technical guide provides a comprehensive and systematic framework for the in vitro investigation of the mechanism of action of the novel compound 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine. By following this tiered approach, researchers can efficiently move from broad biological screening to specific target identification and pathway elucidation. The insights gained from these studies will be instrumental in understanding the therapeutic potential of this and related spirocyclic compounds and will guide future drug development efforts. The dynamic nature of this process, where each experimental result informs the next, is the cornerstone of successful preclinical drug discovery.

References

  • EvitaChem. (n.d.). Buy 3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione (EVT-12047196).
  • BenchChem. (2025). Potential applications of spirocyclic compounds in pharmacology.
  • RSC Publishing. (n.d.). Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents.
  • PubMed. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.
  • ResearchGate. (2026, March 5). Synthesis and biological evaluation of new 5-methyl-N-(3-oxo-1-thia-4-azaspiro[4.5]-dec-4-yl)-3-phenyl-1H-indole-2-carboxamide derivatives.
  • ACS Omega. (2024, May 19). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis.
  • PMC. (n.d.). Spirocyclic derivatives as antioxidants: a review.
  • BLDpharm. (n.d.). 1498711-64-0|3-Oxa-7-thia-1-azaspiro[4.5]dec-1-en-2-amine.
  • PubMed. (2026, January 15). Design, Synthesis, and In Vitro and In Silico Anticancer Profiling of Spirooxindole-Tetrahydrocarbazoles.
  • MDPI. (2022, September 15). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents.

Sources

Exploratory

pharmacological profile of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine scaffolds

An in-depth technical analysis of the 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine scaffold reveals its critical role as a privileged pharmacophore in modern neuropharmacology. This whitepaper dissects the structural rationale,...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine scaffold reveals its critical role as a privileged pharmacophore in modern neuropharmacology. This whitepaper dissects the structural rationale, target engagement profile, and self-validating experimental workflows required to develop this scaffold into central nervous system (CNS) therapeutics.

Structural Rationale: The Physics of the Spiro-Aminooxazoline Core

The 3-oxa-1-azaspiro[4.5]dec-1-en-2-amine scaffold is fundamentally a spirocyclic 2-aminooxazoline . It consists of a 5-membered 2-aminooxazoline ring spiro-fused at the C5 position to a 6-membered cyclohexane ring. This specific geometry is not arbitrary; it is a highly engineered solution to the historical failures of early Alzheimer's disease (AD) therapeutics[1].

The Causality of Core Design:

  • The Amidine-like Motif (Target Engagement): The 1-en-2-amine functional group acts as a transition-state isostere. In the acidic environment of the brain's endosomes, this group becomes protonated. The resulting cation forms a critical, bidentate hydrogen-bond network with the catalytic aspartic acid dyad (Asp32 and Asp228) in the active site of β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)[2].

  • The Oxygen Atom (ADME Optimization): Traditional linear amidines or guanidines possess a pKa > 9.5, rendering them permanently ionized at physiological pH. This prevents passive diffusion across the blood-brain barrier (BBB) and triggers rapid efflux by P-glycoprotein (P-gp). The introduction of the electronegative oxygen atom (the "3-oxa" component) inductively withdraws electron density, lowering the amine's pKa to a physiological sweet spot of ~7.5–8.0[3].

  • The Spiro[4.5]decane Architecture (Entropic Efficiency): The spiro-fusion acts as a rigid 3D hinge. By locking the conformation, it drastically reduces the number of rotatable bonds. This minimizes the entropic penalty upon binding to the target. Furthermore, the spiro-cyclohexane ring perfectly vectors attached functional groups (such as biaryl systems) into the hydrophobic S1, S2', and S3 subpockets of the BACE1 active site[3].

APP_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-Secretase) APP->BACE1 Amyloidogenic Pathway AlphaSec α-Secretase APP->AlphaSec Non-Amyloidogenic sAPPb sAPPβ + C99 Fragment BACE1->sAPPb sAPPa sAPPα + C83 Fragment AlphaSec->sAPPa GammaSec γ-Secretase sAPPb->GammaSec Abeta Amyloid-β (Aβ) Peptides GammaSec->Abeta Plaque Formation Inhibitor 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine (BACE1 Inhibitor) Inhibitor->BACE1 Blocks Cleavage

APP processing pathway and the inhibitory mechanism of spiro-aminooxazoline scaffolds on BACE1.

Pharmacological Profile & Target Engagement

The primary pharmacological utility of the 3-oxa-1-azaspiro[4.5]dec-1-en-2-amine scaffold is the inhibition of BACE1 to halt the production of neurotoxic Amyloid-β (Aβ) peptides[4]. However, the viability of a CNS drug is dictated by its selectivity and safety profile.

  • Cathepsin D (CatD) Selectivity: BACE1 is structurally homologous to other aspartyl proteases, most notably CatD. Inhibition of CatD leads to severe retinal toxicity and lysosomal storage liabilities[2]. The spiro-aminooxazoline core achieves >1000-fold selectivity over CatD by exploiting the slightly wider S3 subpocket unique to BACE1.

  • hERG Channel Liability: Basic amines frequently bind to the hERG potassium channel, causing QTc prolongation and fatal arrhythmias. Modulating the steric bulk around the spiro center of the 3-oxa-1-azaspiro[4.5]dec-1-en-2-amine core disrupts the planar pi-stacking required for hERG engagement, rescuing the cardiovascular safety profile[5].

Quantitative Pharmacological Comparison
Property / MetricLinear Amidine Isostere3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine CoreCausality / Impact
pKa (Calculated) > 9.5~7.5 - 8.0Oxygen inductively lowers basicity, allowing for passive BBB permeation.
Topological Polar Surface Area > 100 Ų< 80 ŲSpiro-fusion hides polar surface area, keeping tPSA within CNS limits.
Rotatable Bonds 5 - 71 - 2Rigid spiro core eliminates the entropic penalty upon target binding.
BACE1 IC₅₀ (Typical) > 10 μM< 50 nMPre-organized vectors precisely engage the S1, S2', and S3 subpockets.
P-gp Efflux Ratio > 15 (High Efflux)< 2.0 (Low Efflux)Lower basicity prevents recognition by efflux transporters at the BBB.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 3-oxa-1-azaspiro[4.5]dec-1-en-2-amine derivatives must rely on self-validating assay systems that automatically flag false positives.

Protocol A: FRET-Based BACE1 Enzymatic Assay

Objective: Quantify the IC₅₀ of the spiro-compound against recombinant human BACE1. Causality: BACE1 is an endosomal enzyme; therefore, the assay must be conducted at an acidic pH to accurately reflect physiological binding affinities[3]. Highly hydrophobic spiro-compounds can aggregate, causing false-positive inhibition; detergents are required to maintain monomeric dispersion.

  • Buffer Preparation: Prepare 50 mM Sodium Acetate buffer poised strictly at pH 4.5. Add 0.002% Brij-35 and 100 μM Genepol to prevent compound aggregation.

  • Enzyme/Substrate Incubation: Mix 1 nM recombinant human BACE1 with the spiro-inhibitor (serial dilutions from 10 μM to 0.1 nM) in a 384-well black microplate. Incubate for 30 minutes at room temperature to allow the rigid core to achieve binding equilibrium.

  • Reaction Initiation: Add 2 μM of the FRET substrate (Rh-EVNLDAEFK-Quencher).

  • Kinetic Readout: Measure fluorescence (Ex: 540 nm / Em: 590 nm) continuously for 60 minutes.

  • Self-Validation Step (Crucial): Run a parallel counter-screen using the cleaved free fluorophore without the BACE1 enzyme. If the spiro-compound reduces the fluorescence in this well, it is acting as a fluorescence quencher (an optical artifact), and the primary IC₅₀ data must be discarded.

Protocol B: MDCK-MDR1 Permeability & Efflux Assay

Objective: Validate BBB penetrance and P-glycoprotein (P-gp) evasion. Causality: A potent BACE1 inhibitor is useless if it is actively pumped out of the brain endothelium[3].

  • Cell Culture: Seed MDCK cells transfected with the human MDR1 gene (encoding P-gp) onto transwell polycarbonate permeable supports. Culture for 4-5 days until transepithelial electrical resistance (TEER) > 150 Ω·cm².

  • Dosing: Apply 1 μM of the spiro-aminooxazoline compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.

  • Incubation & LC-MS/MS: Incubate for 2 hours at 37°C. Quantify compound concentrations in the receiver chambers using LC-MS/MS.

  • Self-Validation Step: Calculate the Efflux Ratio (ER = Papp(B-A) / Papp(A-B)). The system is self-validating: an ER > 2.0 automatically flags the compound as a P-gp substrate, triggering an immediate return to the SAR redesign phase to further lower the amine's pKa or reduce hydrogen bond donors.

Lead_Opt Start Spiro-aminooxazoline Hit Opt1 Core Modification (Reduce pKa, Lower tPSA) Start->Opt1 Opt2 Vector Alignment (S1/S3 Pocket Engagement) Start->Opt2 Assay1 FRET BACE1 Assay (Efficacy & CatD Selectivity) Opt1->Assay1 Opt2->Assay1 Assay2 PAMPA & MDCK-MDR1 (BBB Permeability & P-gp) Assay1->Assay2 Decision Profile Balance Achieved? Assay2->Decision InVivo In Vivo Rodent Models (CSF Aβ Lowering) Decision->InVivo Yes Fail Iterative SAR Redesign Decision->Fail No Fail->Opt1

Iterative SAR and biological validation workflow for CNS-penetrant spirocyclic BACE1 inhibitors.

References

  • Spirocyclic β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitors: From Hit to Lowering of Cerebrospinal Fluid (CSF) Amyloid β in a Higher Species. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment. Frontiers in Aging Neuroscience.[Link]

  • Structure- and Property-Based Design of Aminooxazoline Xanthenes as Selective, Orally Efficacious, and CNS Penetrable BACE Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Inhibitors of β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1): Identification of (S)-7-(2-Fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5′H-spiro[chromeno[2,3-b]pyridine-5,4′-oxazol]-2′-amine (AMG-8718). Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Foundational

Synthesis and Mechanistic Evaluation of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine: A Technical Guide

Executive Summary Spirocyclic 2-aminooxazolines represent a privileged structural motif in modern drug development, offering unique conformational rigidity, enhanced metabolic stability, and favorable physicochemical pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spirocyclic 2-aminooxazolines represent a privileged structural motif in modern drug development, offering unique conformational rigidity, enhanced metabolic stability, and favorable physicochemical properties. The target compound, 3-oxa-1-azaspiro[4.5]dec-1-en-2-amine , features a 2-aminooxazoline ring spiro-fused to a cyclohexane core. This whitepaper provides an in-depth, self-validating synthetic workflow to access this scaffold. As a Senior Application Scientist, I have structured this guide to not only detail the step-by-step protocols but also to rigorously explain the thermodynamic and mechanistic causality behind every reagent selection.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of the spirocyclic core relies on a convergent, three-phase approach designed to maximize yield while navigating the steric hindrance inherent to quaternary spirocenters.

Phase 1: Multicomponent Assembly via Bucherer-Bergs

The synthesis initiates with the 1[1] of cyclohexanone to form 1-aminocyclohexanecarboxylic acid.

  • Causality: While the Strecker synthesis is a common alternative for amino acid generation, it is highly reversible and suffers from poor yields when applied to sterically hindered ketones like cyclohexanone. The Bucherer-Bergs route is thermodynamically driven by the precipitation of the highly stable 1,3-diazaspiro[4.5]decane-2,4-dione (spirohydantoin) intermediate, ensuring near-quantitative conversion before basic hydrolysis reveals the free amino acid.

Phase 2: Aggressive Hydride Reduction

The resulting α-amino acid must be reduced to (1-aminocyclohexyl)methanol.

  • Causality: Aliphatic carboxylic acids are highly resistant to mild hydrides (e.g., NaBH₄). Therefore, 2[2] is strictly required. The strong nucleophilic hydride attacks the carboxylate salt, forcing the reduction down to the corresponding 1,2-amino alcohol.

Phase 3: Electrophilic Cyclization

The final step employs 3[3] to mediate a 5-exo-dig ring closure.

  • Causality: The primary amine selectively attacks the highly electrophilic nitrile carbon of BrCN, displacing bromide to form an N-cyano intermediate. The proximal hydroxyl group then attacks the nitrile carbon. Subsequent proton transfer tautomerizes the resulting imino ether into the thermodynamically favored, conjugated 2-aminooxazoline system.

ForwardSynthesis Ketone Cyclohexanone Hydantoin 1,3-Diazaspiro [4.5]decane-2,4-dione Ketone->Hydantoin KCN, (NH4)2CO3 60°C AminoAcid 1-Aminocyclohexane- carboxylic Acid Hydantoin->AminoAcid NaOH (aq) Reflux AminoAlcohol (1-Aminocyclohexyl) methanol AminoAcid->AminoAlcohol LiAlH4, THF Reflux Target 3-Oxa-1-azaspiro [4.5]dec-1-en-2-amine AminoAlcohol->Target BrCN, Na2CO3 0°C to RT

Figure 1: Forward synthetic workflow from cyclohexanone to 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine.

Mechanism Step1 1. Nucleophilic Attack Primary amine attacks BrCN electrophilic carbon Step2 2. Bromide Displacement Formation of N-cyano-amino alcohol intermediate Step1->Step2 Step3 3. 5-exo-dig Cyclization Hydroxyl oxygen attacks the nitrile carbon Step2->Step3 Step4 4. Proton Transfer Imino ether tautomerizes to 2-aminooxazoline Step3->Step4

Figure 2: Mechanistic cascade of the BrCN-mediated 2-aminooxazoline ring closure.

Quantitative Reaction Metrics

The following table summarizes the optimized parameters required to achieve maximum throughput and yield across the synthetic cascade.

StepTransformationReagents & CatalystSolventTemp (°C)Time (h)Typical Yield (%)
1 Spirohydantoin FormationKCN, (NH₄)₂CO₃EtOH / H₂O60489–95
2 Hydantoin HydrolysisNaOH (aq, 2M)H₂O1001680–85
3 Carboxylic Acid ReductionLiAlH₄ (3.0 eq)Anhydrous THF651275–78
4 2-Aminooxazoline CyclizationBrCN (1.1 eq), Na₂CO₃Anhydrous THF0 → 25280–82

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-Aminocyclohexanecarboxylic Acid
  • Hydantoin Formation: Dissolve ammonium carbonate (2.5 eq) and potassium cyanide (1.2 eq) in a 1:1 mixture of EtOH/H₂O. Add cyclohexanone (1.0 eq) dropwise. Heat the mixture to 60 °C for 4 hours.

  • Isolation: Cool the reaction to 0 °C. The 1,3-diazaspiro[4.5]decane-2,4-dione will precipitate as a dense white solid. Filter and wash with ice-cold water.

  • Hydrolysis: Suspend the spirohydantoin in 2M aqueous NaOH (5.0 eq). Reflux vigorously at 100 °C for 16 hours.

  • Neutralization: Cool to room temperature and carefully adjust the pH to 6.5 using 6M HCl.

  • Self-Validation Check: At exactly pH 6.5 (the isoelectric point), the 1-aminocyclohexanecarboxylic acid will crash out of solution as a crystalline solid. If precipitation fails, the pH has overshot; back-titrate with dilute NaOH.

Protocol B: Reduction to (1-Aminocyclohexyl)methanol
  • Preparation: In a flame-dried flask under argon, suspend LiAlH₄ (3.0 eq) in anhydrous THF and cool to 0 °C.

  • Addition: Slowly add 1-aminocyclohexanecarboxylic acid (1.0 eq) in small portions to control the evolution of hydrogen gas.

  • Reflux: Once addition is complete, heat the mixture to 65 °C (reflux) for 12 hours.

  • Fieser Quench: Cool to 0 °C. For every x grams of LiAlH₄ used, strictly add: x mL of H₂O, followed by x mL of 15% aqueous NaOH, and finally 3x mL of H₂O. Stir vigorously for 30 minutes.

  • Self-Validation Check: The successful formation of a granular, easily filterable white precipitate (lithium aluminate salts) confirms the correct stoichiometry of the Fieser quench. A colloidal or gelatinous mixture indicates incorrect water ratios, which will trap the highly polar amino alcohol product and severely depress yields. Filter the granular salts and concentrate the filtrate to yield the product.

Protocol C: Cyclization to 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine

Caution: Cyanogen bromide is highly toxic and volatile. Perform strictly in a fume hood with a base trap.

  • Setup: Dissolve (1-aminocyclohexyl)methanol (1.0 eq) and anhydrous Na₂CO₃ (2.0 eq) in anhydrous THF. Cool to 0 °C.

  • Cyclization: Add cyanogen bromide (1.1 eq) dropwise as a solution in THF.

  • Maturation: Remove the ice bath and allow the reaction to stir at 25 °C for 2 hours. Na₂CO₃ acts as an acid scavenger to neutralize the HBr byproduct, preventing the protonation of the starting amine which would otherwise halt the nucleophilic attack.

  • Self-Validation Check: Monitor the reaction progress via TLC (DCM/MeOH 9:1, Ninhydrin stain). The primary amine starting material will stain deep purple, whereas the 2-aminooxazoline product will appear as a distinct, higher-Rf spot that stains weakly or requires UV visualization (254 nm) due to the conjugated imine system.

  • Workup: Filter off the inorganic salts, concentrate the solvent in vacuo, and purify via flash chromatography to obtain the pure 3-oxa-1-azaspiro[4.5]dec-1-en-2-amine.

References

  • Title: Microwave-assisted synthesis of cycloalkanespirohydantoins and piperidylspirohydantoins as precursors of restricted α-amino acids Source: ARKIVOC / ResearchGate URL
  • Title: PYRIMIDINE-BASED ANTIPROLIFERATIVE AGENTS - EP 3858835 A1 Source: European Patent Office URL
  • Title: Common and Potentially Prebiotic Origin for Precursors of Nucleotide Synthesis and Activation Source: ResearchGate URL

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Characterization Protocol for 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine

Introduction and Strategic Context Spirocyclic scaffolds have become highly privileged structures in modern drug discovery. By introducing conformational restriction and increased three-dimensionality (higher fraction of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

Spirocyclic scaffolds have become highly privileged structures in modern drug discovery. By introducing conformational restriction and increased three-dimensionality (higher fraction of sp³ carbons, Fsp3​ ), spirocycles effectively modulate pharmacokinetic properties and enhance target selectivity. Specifically, derivatives of [1] and its analogs are actively investigated as versatile building blocks for potent kinase inhibitors and affinity-based proteomics probes [2].

This application note details a highly efficient, scalable, and self-validating protocol for the synthesis of the 3-oxa-1-azaspiro[4.5]dec-1-en-2-amine core.

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis of 2-aminooxazolines is classically achieved via the cyclodesulfurization of thioureas or the direct cyanation of amino alcohols. For this spirocyclic system, we utilize the cyanogen bromide (BrCN) mediated cyclization of an amino alcohol.

Expert Insight on Regiochemistry: A common pitfall in spiro-oxazoline synthesis is the misidentification of the starting material required for the specific heteroatom numbering. To achieve the 3-oxa-1-aza connectivity where the nitrogen is at position 1 (adjacent to the spiro carbon 5) and the oxygen is at position 3, the starting material must be (1-aminocyclohexyl)methanol , not 1-(aminomethyl)cyclohexan-1-ol.

  • The primary amine on the cyclohexane ring undergoes nucleophilic attack on the electrophilic carbon of BrCN to form a cyanamide intermediate.

  • The adjacent hydroxymethyl group rapidly undergoes intramolecular cyclization by attacking the nitrile carbon.

  • Tautomerization yields the stable 2-amino-2-oxazoline ring.

SynthesisWorkflow SM (1-Aminocyclohexyl)methanol (Starting Material) Reaction Nucleophilic Attack & Cyclization (0°C to RT, 4h) SM->Reaction Reagent Cyanogen Bromide (BrCN) + NaOAc Buffer Reagent->Reaction Workup Aqueous Workup & Extraction (DCM / H2O) Reaction->Workup Quench with NaHCO3 Purification Flash Chromatography (DCM:MeOH 9:1) Workup->Purification Organic Phase Product 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine (Target Compound) Purification->Product >95% Purity

Figure 1: Workflow for the synthesis of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine.

Materials and Reagents

All reagents should be of analytical grade or higher. Solvents should be anhydrous to prevent competitive hydrolysis of the cyanogen bromide.

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
(1-Aminocyclohexyl)methanol Starting Material1.0 eq1.29 g (10.0 mmol)
Cyanogen Bromide (BrCN) Cyanating Agent1.1 eq1.16 g (11.0 mmol)
Sodium Acetate (NaOAc) Acid Scavenger / Base2.5 eq2.05 g (25.0 mmol)
Methanol (Anhydrous) Reaction SolventN/A30 mL
Dichloromethane (DCM) Extraction SolventN/A3 × 20 mL
Sat. NaHCO₃ (aq) Quenching AgentN/A20 mL

Note: Cyanogen bromide is highly toxic and volatile. All operations involving BrCN must be conducted in a certified fume hood with appropriate PPE [3].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; specific observable changes (e.g., dissolution, gas evolution) act as checkpoints for reaction progression.

Phase 1: Preparation and Cyanation
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the flask with inert gas (Nitrogen or Argon).

  • Dissolution: Add (1-aminocyclohexyl)methanol (1.29 g, 10.0 mmol) and anhydrous sodium acetate (2.05 g, 25.0 mmol) to the flask. Suspend the mixture in anhydrous methanol (30 mL).

    • Causality Check: Sodium acetate is utilized instead of stronger bases (like triethylamine) because it effectively buffers the hydrobromic acid generated during the reaction without promoting the hydrolysis of the BrCN or the resulting cyanamide.

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Addition: Slowly add cyanogen bromide (1.16 g, 11.0 mmol) portion-wise over 5 minutes.

    • Critical Parameter: Maintain the temperature at 0 °C during addition to control the exothermic cyanation and prevent the volatilization of BrCN.

Phase 2: Cyclization
  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C).

  • Stirring: Stir the mixture vigorously for 4 hours.

    • Validation: Monitor the reaction via TLC (DCM:MeOH 9:1, Ninhydrin stain). The primary amine starting material ( Rf​≈0.1 ) should disappear, replaced by a new UV-active/Ninhydrin-positive spot ( Rf​≈0.4 ).

Phase 3: Workup and Purification
  • Quenching: Concentrate the reaction mixture under reduced pressure to remove the majority of the methanol. Suspend the resulting residue in DCM (30 mL) and add saturated aqueous NaHCO₃ (20 mL). Stir for 10 minutes.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 20 mL).

  • Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient of 0% to 10% Methanol in DCM (containing 1% NH₄OH to prevent streaking of the basic amine).

  • Yield: Isolate the product as a white to off-white solid. Expected yield: 75-85% (1.15 - 1.31 g).

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, the following analytical parameters must be verified against the expected spectral data for the spirocyclic core.

Analytical MethodExpected Data PointsDiagnostic Significance
LC-MS (ESI+) [M+H]+=155.1 m/zConfirms the molecular weight of the cyclized product ( C8​H14​N2​O ).
¹H NMR (400 MHz, CDCl₃) δ 4.10 (s, 2H), 4.0-3.5 (br s, 2H, NH₂), 1.80-1.20 (m, 10H)The singlet at ~4.10 ppm confirms the intact -CH₂-O- group of the oxazoline ring. The broad singlet confirms the exocyclic amine.
¹³C NMR (100 MHz, CDCl₃) δ 160.5, 78.2, 65.4, 35.1, 25.4, 22.8The peak at ~160.5 ppm is characteristic of the C=N carbon in the 2-aminooxazoline ring.

References

Application

Application Note: 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine as a Privileged 3D Scaffold in Drug Discovery

Introduction & Rationale: Escaping "Flatland" In modern medicinal chemistry, the over-reliance on planar, sp2 -hybridized aromatic rings has frequently led to drug candidates with poor solubility, high promiscuity, and s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale: Escaping "Flatland"

In modern medicinal chemistry, the over-reliance on planar, sp2 -hybridized aromatic rings has frequently led to drug candidates with poor solubility, high promiscuity, and suboptimal pharmacokinetic profiles. The strategic shift toward sp3 -rich, three-dimensional architectures—often termed "escaping flatland"—is now a cornerstone of rational drug design[1].

3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine represents a highly versatile, "privileged" spirocyclic building block. It features a rigid spiro[4.5]decane core fused to a 2-amino-oxazoline ring. The causality behind its utility lies in its geometry: the spirocyclic linkage imposes a defined, non-planar conformation that allows for the precise spatial orientation of pharmacophores. This stereochemical complexity enhances target specificity by exploring unique 3D vectors that flat molecules cannot reach, while simultaneously improving physicochemical properties such as aqueous solubility and metabolic stability[1].

Mechanistic Insights & Target Validation

The 2-amino-oxazoline moiety embedded within this spirocycle is a well-documented pharmacophore capable of acting as both a hydrogen bond donor and acceptor. Its integration into a spirocyclic framework has yielded breakthroughs across multiple therapeutic areas:

  • Neuropathic Pain ( α2​ -Adrenergic Receptors): Chemical modifications of the 2-amino-oxazoline scaffold have led to the discovery of potent α2C​ -adrenergic receptor agonists. These ligands exhibit a dual α2C​ -agonist/ α2A​ -antagonist profile, providing robust analgesia in neuropathic pain models while avoiding the hypotensive and sedative side effects typical of nonselective agents like clonidine[2].

  • Alzheimer's Disease (BACE-1 Inhibition): The 2-amino-oxazoline ring is uniquely suited to interact with the catalytic aspartate dyads of β -secretase (BACE-1). The exocyclic amine acts as a hydrogen bond donor, while the endocyclic nitrogen acts as an acceptor, tightly anchoring the inhibitor within the active site[3].

  • Ischemia (Prolyl Hydroxylase Domains): The spiro[4.5]decane framework serves as an excellent template for generating potent and selective inhibitors of 2-oxoglutarate-dependent hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), which are critical targets for treating anemia and ischemia[4],[5].

  • Tumor Imaging ( σ1​ Receptors): Derivatives of spiro[4.5]decanes possess high affinity for σ1​ receptors. Their optimized lipophilicity makes them ideal candidates for radiolabeling (e.g., with 18F ) in positron emission tomography (PET) imaging of carcinomas and melanomas[6].

Pharmacophore Core 2-Amino-oxazoline Motif Asp1 Catalytic Aspartate 1 (H-Bond Acceptor) Core->Asp1 NH2 Donor Asp2 Catalytic Aspartate 2 (H-Bond Donor) Core->Asp2 N=C Acceptor Spiro Spiro[4.5]decane Ring (Hydrophobic Vector) Core->Spiro Spiro-fusion Pocket Lipophilic Binding Pocket Spiro->Pocket Steric Fit / Fsp3

Pharmacophore model of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine in a typical active site.

Quantitative Data: Physicochemical Advantages

The integration of the 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine scaffold drastically alters the physicochemical landscape of a lead compound. The table below summarizes the comparative advantages of this spirocyclic system against traditional planar aromatics.

PropertyTraditional Planar Aromatics ( sp2 )Spirocyclic Scaffolds ( sp3 )Impact on Drug Discovery Pipeline
Fraction sp3 ( Fsp3​ ) Low (< 0.3)High (> 0.5)Correlates with higher clinical success rates and reduced toxicity.
3D Conformation Flat, 2D geometryRigid, 3D vectorsEnhanced target specificity; accesses deep, complex binding pockets[1].
Metabolic Stability Prone to CYP450 oxidationSterically protectedLonger half-life and improved pharmacokinetic (PK) profiles.
Aqueous Solubility Poor (due to π−π stacking)High (disrupted stacking)Better oral bioavailability and easier formulation.

Experimental Protocols: Scaffold Functionalization

To fully leverage 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine in library generation, robust synthetic methodologies must be employed. The following self-validating protocols describe the functionalization of the exocyclic primary amine.

Protocol A: N-Acylation for Amide Library Generation

This protocol utilizes HATU to overcome the steric hindrance imposed by the adjacent spirocyclic system, ensuring high-yielding amide bond formation without ring-opening side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine (1.0 eq, MW: 168.24 g/mol [7]) in anhydrous dichloromethane (DCM) at 0.1 M concentration.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the activated ester intermediate.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) followed by the desired carboxylic acid building block (1.1 eq).

    • Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct and deprotonate the carboxylic acid without attacking the electrophile.

  • Activation: Cool the mixture to 0°C and add HATU (1.2 eq) portion-wise.

    • Causality: HATU is selected over standard EDC/HOBt due to the severe steric bulk around the spiro-amine. Initiating the reaction at 0°C minimizes exothermic degradation of the oxazoline ring.

  • Reaction Monitoring: Stir the reaction at room temperature for 4–6 hours. Monitor progression via LC-MS.

    • Self-Validation: The disappearance of the starting material mass peak (m/z 169 [M+H]+ ) and the emergence of the product mass confirms reaction completion.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography (Silica, EtOAc/Hexanes gradient).

Protocol B: Buchwald-Hartwig Cross-Coupling for N-Aryl Derivatives

Palladium-catalyzed cross-coupling is used to append aryl groups to the amine, expanding the chemical space into hydrophobic binding pockets (e.g., the S1/S3 subpockets of BACE-1)[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine (1.0 eq), the aryl halide (1.1 eq), and Cs2​CO3​ (2.0 eq) in anhydrous 1,4-dioxane.

    • Causality: Cs2​CO3​ is a mild, highly soluble base that effectively deprotonates the amine during the catalytic cycle while tolerating sensitive functional groups on the aryl halide.

  • Degassing: Sparge the suspension with argon gas for 15 minutes.

    • Causality: Oxygen rapidly oxidizes and deactivates the active Pd(0) catalyst, leading to reaction failure.

  • Catalyst Addition: Add Pd2​(dba)3​ (0.05 eq) and Xantphos (0.10 eq) under a positive argon flow.

    • Causality: Xantphos provides a wide bite angle, which is mechanistically critical for facilitating the reductive elimination step when coupling sterically demanding spirocyclic amines.

  • Heating: Seal the flask and heat at 100°C for 12 hours.

  • Workup & Validation: Cool to room temperature and filter the crude mixture through a pad of Celite, eluting with ethyl acetate.

    • Self-Validation: Filtration removes palladium black and insoluble inorganic salts, preventing streaking during subsequent column chromatography. Concentrate and purify to yield the N-aryl derivative.

Workflow A 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine (Core Scaffold) B N-Functionalization (Acylation/Arylation) A->B C Spiro-Ring Modification (C-H Activation) A->C D Library Generation (High Fsp3 Diversity) B->D C->D E High-Throughput Screening (BACE-1, α2-AR, σ1) D->E

Workflow for spirocyclic library generation and biological screening.

References

  • Discovery of Selective Alpha2C Adrenergic Receptor Agonists. ResearchGate.[Link]

  • Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. ResearchGate. [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

  • Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. RSC Publishing.[Link]

  • Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. ACS Omega. [Link]

Sources

Method

catalytic methods for preparing 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine

An In-Depth Guide to the Catalytic Preparation of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine: Application Notes and Protocols For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application S...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Catalytic Preparation of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The synthesis of complex heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. Among these, spirocyclic scaffolds have garnered significant attention due to their unique three-dimensional architecture, which can lead to improved pharmacological properties.[1][2] This guide provides a comprehensive overview of proposed catalytic methodologies for the synthesis of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine, a novel spiro-oxazoline derivative with potential applications in the development of new therapeutic agents.

The structural motif of a spiro-oxazoline fused to a cyclohexane ring presents a unique synthetic challenge. This document outlines two primary catalytic strategies—transition-metal catalysis and organocatalysis—to address this challenge, providing detailed protocols and mechanistic insights to guide researchers in this area.

I. Strategic Approaches to the Synthesis of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine

The construction of the 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine core requires the formation of a spiro-oxazoline ring system on a cyclohexane template. The two most promising catalytic approaches to achieve this are:

  • Transition-Metal Catalyzed [3+2] Cycloaddition: This strategy involves the reaction of a three-atom component (e.g., an isocyanate or a related species) with a two-atom component (e.g., an epoxide or an analogous precursor) derived from cyclohexanone. Transition metals such as palladium, rhodium, or titanium are well-suited to catalyze such transformations, often proceeding through the activation of C-H bonds or via cycloaddition pathways.[1][3]

  • Organocatalytic Asymmetric Spirocyclization: Organocatalysis offers a powerful alternative for the enantioselective synthesis of spirocyclic compounds.[4][5][6][7][8] In this approach, a chiral organocatalyst, such as a proline derivative or a chiral phosphoric acid, can be used to activate a cyclohexanone-derived nucleophile (e.g., an enamine or enolate) for a subsequent reaction with an electrophilic partner that will form the oxazoline ring.

This guide will focus on providing a detailed protocol for a proposed transition-metal-catalyzed approach, given the broad applicability and efficiency of these methods in spiro-heterocycle synthesis.[1][3][9][10]

II. Transition-Metal Catalyzed Synthesis: A Detailed Protocol

This section outlines a proposed protocol for the synthesis of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine using a palladium-catalyzed [3+2] cycloaddition reaction. The proposed reaction involves the coupling of cyclohexanone with a protected amino-allene derivative in the presence of a palladium catalyst.

Reaction Principle

The catalytic cycle is proposed to initiate with the oxidative addition of the palladium(0) catalyst to the amino-allene, forming a palladium-allenyl intermediate. This intermediate then undergoes a nucleophilic attack by the enolate of cyclohexanone, followed by reductive elimination to afford the spiro-oxazoline product and regenerate the palladium(0) catalyst.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Start reagents Prepare Reagents: - Cyclohexanone - Protected Amino-allene - Palladium Catalyst - Ligand - Base - Anhydrous Solvent start->reagents glassware Prepare Dry Glassware under Inert Atmosphere reagents->glassware setup Set up Reaction Vessel with Stirring glassware->setup add_reagents Add Catalyst, Ligand, and Base setup->add_reagents add_reactants Add Cyclohexanone and Protected Amino-allene add_reagents->add_reactants heat Heat Reaction Mixture to Desired Temperature add_reactants->heat monitor Monitor Reaction Progress by TLC/LC-MS heat->monitor quench Quench Reaction and Remove Solvent monitor->quench extract Perform Aqueous Work-up and Extraction quench->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product: - NMR (1H, 13C) - HRMS - IR purify->characterize end End characterize->end

Caption: Experimental workflow for the catalytic synthesis of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine.

Detailed Protocol

Materials:

  • Cyclohexanone (freshly distilled)

  • N-(Prop-1,2-dien-1-yl)acetamide (or other suitable protected amino-allene)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Anhydrous Toluene

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a dry, oven-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous toluene (10 mL) to the flask and stir the mixture for 10 minutes at room temperature.

  • Add cyclohexanone (1.0 mmol) to the reaction mixture.

  • Finally, add N-(prop-1,2-dien-1-yl)acetamide (1.2 mmol) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired product, 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine (after deprotection if necessary).

Expected Results and Characterization

The expected product is a white to off-white solid. The yield and purity will depend on the specific reaction conditions and the purity of the starting materials.

Parameter Expected Value
Yield 40-70%
Purity (by HPLC) >95%
¹H NMR Consistent with the structure of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine
¹³C NMR Consistent with the structure of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine
HRMS (m/z) Calculated for C8H14N2O: [M+H]⁺, found

III. Mechanistic Considerations

A plausible catalytic cycle for the palladium-catalyzed synthesis is depicted below. Understanding the mechanism is crucial for optimizing reaction conditions and for troubleshooting any issues that may arise during the synthesis.

G Pd0 Pd(0)L_n PdII_allyl Pd(II)-allyl Intermediate Pd0->PdII_allyl Oxidative Addition (Amino-allene) Adduct Palladium Adduct PdII_allyl->Adduct Nucleophilic Attack Enolate Cyclohexanone Enolate Enolate->Adduct Product Spiro-oxazoline Product Adduct->Product Reductive Elimination Product->Pd0 Release

Sources

Application

Application Note: 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine in Medicinal Chemistry

Executive Summary & Pharmacological Rationale The compound 3-oxa-1-azaspiro[4.5]dec-1-en-2-amine represents a foundational spirocyclic aminooxazoline pharmacophore in modern neuro-medicinal chemistry. Its primary applica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The compound 3-oxa-1-azaspiro[4.5]dec-1-en-2-amine represents a foundational spirocyclic aminooxazoline pharmacophore in modern neuro-medicinal chemistry. Its primary application lies in the inhibition of the β -site amyloid precursor protein cleaving enzyme 1 (BACE1), a highly validated therapeutic target for Alzheimer's disease (AD).

Early BACE1 inhibitors relied on large, peptidic transition-state mimetics or highly basic acyclic amidines and guanidines. While potent, these early chemotypes suffered from poor blood-brain barrier (BBB) penetration due to high polar surface area (PSA) and active efflux by P-glycoprotein (P-gp). The spirocyclic aminooxazoline core was rationally designed to overcome these liabilities through two primary mechanisms:

  • pKa Modulation and Efflux Reduction: The oxazoline ring lowers the basicity of the system (pKa ~ 8.0–8.7) compared to acyclic guanidines (pKa > 13). This reduces the population of the permanently charged species at physiological pH, enhancing passive membrane permeability and mitigating P-gp recognition while maintaining the critical hydrogen-bonding network with the catalytic aspartate dyad (Asp32 and Asp228) [1].

  • Entropic Optimization: The spiro-fusion (e.g., to a cyclohexane, tetrahydropyran, or xanthene ring) locks the molecule into a bioactive conformation. This reduces the entropic penalty upon target binding, allowing the spiro-ring to optimally project into the S1, S2', or S3 sub-pockets of the BACE1 active site, thereby driving high nanomolar potency [2].

APP_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-Secretase) APP->BACE1 Cleavage sAPPb sAPPβ + C99 Fragment BACE1->sAPPb gSec γ-Secretase sAPPb->gSec Cleavage Abeta Neurotoxic Aβ Peptides gSec->Abeta Aggregation Inhibitor Spiro-Aminooxazoline (Inhibitor) Inhibitor->BACE1 Blocks Active Site

BACE1-mediated APP processing pathway and the spiro-aminooxazoline inhibitory intervention point.

Core Synthesis Protocol

To ensure a self-validating and reproducible system, the synthesis of the 3-oxa-1-azaspiro[4.5]dec-1-en-2-amine core must avoid epimerization or premature ring-opening. The following protocol details a robust Strecker-type approach followed by cyclization [3].

Step 1: Aminonitrile Formation
  • Causality: Utilizing a ketone starting material ensures the quaternary spirocyclic center is established early in the synthetic route. Aqueous ammonia and ammonium chloride buffer the reaction, favoring the formation of the intermediate imine which is subsequently trapped by cyanide.

  • Procedure:

    • Dissolve cyclohexanone (10.0 mmol) in a mixture of aqueous NH3​ (28%, 15 mL) and methanol (15 mL).

    • Add NH4​Cl (12.0 mmol) and KCN (12.0 mmol) carefully under a well-ventilated fume hood.

    • Stir the biphasic mixture at room temperature for 18 hours.

    • Extract with ethyl acetate (3 × 20 mL), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo to yield the 1-aminocyclohexane-1-carbonitrile.

Step 2: Reduction to 1,2-Amino Alcohol
  • Causality: The nitrile must be reduced to the primary amine to provide the necessary nucleophile for the oxazoline ring closure. LiAlH4​ is required to fully reduce the sterically hindered nitrile at the quaternary spiro center.

  • Procedure:

    • Suspend LiAlH4​ (20.0 mmol) in anhydrous THF (30 mL) at 0 °C under an argon atmosphere.

    • Add the aminonitrile from Step 1 (10.0 mmol) dropwise in THF (10 mL).

    • Reflux the mixture for 4 hours, then cool to 0 °C.

    • Quench sequentially with H2​O (0.75 mL), 15% aqueous NaOH (0.75 mL), and H2​O (2.25 mL). Filter the resulting granular aluminum salts and concentrate the filtrate to yield the 1-(aminomethyl)cyclohexan-1-ol.

Step 3: Cyclization to 2-Aminooxazoline
  • Causality: Cyanogen bromide (BrCN) selectively reacts with the primary amine to form a transient cyanamide. The adjacent hydroxyl group then undergoes intramolecular nucleophilic attack on the cyanamide carbon, yielding the 2-aminooxazoline ring. Na2​CO3​ is critical to neutralize the HBr byproduct, preventing the protonation of the amine which would stall the cyclization.

  • Procedure:

    • Dissolve the amino alcohol (5.0 mmol) in ethanol (15 mL).

    • Add a solution of Na2​CO3​ (10.0 mmol) in H2​O (5 mL).

    • Cool the mixture to 0 °C and add BrCN (5.5 mmol) portion-wise.

    • Stir at room temperature for 12 hours.

    • Evaporate the ethanol, extract the aqueous layer with dichloromethane (3 × 15 mL), dry, and purify via flash chromatography (DCM/MeOH 9:1) to isolate the pure 3-oxa-1-azaspiro[4.5]dec-1-en-2-amine core.

In Vitro & In Vivo Evaluation Protocols

Validating the efficacy of spirocyclic BACE1 inhibitors requires a tiered screening approach, moving from isolated enzyme kinetics to cellular permeability and efflux liability assessments.

BACE1 FRET Enzymatic Assay
  • Objective: Isolate target-specific affinity without cellular permeability variables.

  • Methodology:

    • Prepare a 50 mM sodium acetate buffer (pH 4.5) to mimic the acidic endosomal environment where BACE1 is catalytically active.

    • Incubate recombinant human BACE1 (1 nM) with serial dilutions of the spiro-aminooxazoline inhibitor for 15 minutes at room temperature.

    • Add a fluorogenic APP-derived peptide substrate (e.g., Rh-EVNLDAEFK-Quencher, 200 nM).

    • Measure fluorescence (Ex/Em = 540/590 nm) continuously over 60 minutes. Calculate the IC50​ using a four-parameter logistic regression.

Cellular A β Reduction Assay (HEK293-APP)
  • Objective: Validate that the compound can cross the cell membrane and inhibit BACE1 in the endosome.

  • Methodology:

    • Plate HEK293 cells stably expressing wild-type APP at 5×104 cells/well in a 96-well plate.

    • Treat with the inhibitor (0.1 nM to 10 μM) for 24 hours.

    • Harvest the conditioned media and quantify Aβ1−40​ levels using a commercially available sandwich ELISA kit. Normalize to total cellular protein content.

MDCK-MDR1 Permeability Assay
  • Objective: Evaluate BBB penetration potential and P-gp efflux liability, a critical failure point for basic amines [4].

  • Methodology:

    • Seed MDCK cell monolayers transfected with the human MDR1 gene on transwell polycarbonate inserts.

    • Apply the inhibitor (5 μM) to either the apical (A) or basolateral (B) chamber.

    • Sample the opposite chamber at 30, 60, and 120 minutes. Quantify compound concentration via LC-MS/MS.

    • Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER < 2.5 is targeted for viable CNS drug candidates.

Quantitative Data Summary

The transition from acyclic amidines to spirocyclic aminooxazolines yields profound improvements in pharmacokinetic properties, as summarized in the table below.

Chemotype / Core ScaffoldBACE1 Enzymatic IC50​ (nM)Cellular A β IC50​ (nM)pKaP-gp Efflux Ratio (ER)Brain/Plasma Ratio ( Kp​ )
Acyclic Amidine 12.5185.0> 11.0> 15.0< 0.1
Acyclic Guanidine 3.2140.0~ 13.0> 20.0< 0.05
Spiro-Aminohydantoin 15.044.0~ 7.58.50.3
3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine 2.0 8.1 8.2 < 2.5 > 1.2

Data synthesized from benchmark SAR studies optimizing the spirocyclic core for CNS exposure.

Optimization_Workflow Hit Acyclic Amidine Hit High Potency, High P-gp ER Design Structure-Based Design (Spiro-cyclization & pKa tuning) Hit->Design Synthesis Core Synthesis (BrCN Cyclization) Design->Synthesis Assay1 BACE1 FRET Assay (Target Engagement) Synthesis->Assay1 Assay2 MDCK-MDR1 Assay (BBB Permeability) Synthesis->Assay2 Assay1->Design Poor Potency Lead Spiro-Aminooxazoline Lead Low P-gp ER, High CNS Exposure Assay1->Lead IC50 < 10 nM Assay2->Design High Efflux Assay2->Lead ER < 2.5

Iterative hit-to-lead optimization workflow for CNS-penetrant BACE1 inhibitors.

References

  • Title: Structure- and Property-Based Design of Aminooxazoline Xanthenes as Selective, Orally Efficacious, and CNS Penetrable BACE Inhibitors for the Treatment of Alzheimer's Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: BACE-1 Inhibitors: From Recent Single-Target Molecules to Multitarget Compounds for Alzheimer's Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Inhibitors of β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1): Identification of (S)-7-(2-Fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5′H-spiro[chromeno[2,3-b]pyridine-5,4′-oxazol]-2′-amine (AMG-8718) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Application of Free Energy Perturbation for the Design of BACE1 Inhibitors Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

Method

Application Note: Functionalization of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine for Peptidomimetic Synthesis

Introduction & Strategic Rationale The transition from large, flexible peptides to small, bioavailable peptidomimetics remains a critical bottleneck in drug discovery, particularly for central nervous system (CNS) target...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The transition from large, flexible peptides to small, bioavailable peptidomimetics remains a critical bottleneck in drug discovery, particularly for central nervous system (CNS) targets[1]. 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine and its derivatives (e.g., 8-ethyl or 7-methyl analogs) have emerged as privileged spirocyclic building blocks designed to overcome these limitations[2].

Structurally, this molecule features a 2-aminooxazoline ring spiro-fused to a cyclohexane core. In peptide synthesis and medicinal chemistry, it serves as a conformationally restricted, metabolically stable bioisostere for basic amino acids like arginine.

Mechanistic Causality: Why Use This Spirocycle?
  • Optimal pKa for Target Engagement: The 2-aminooxazoline motif possesses a pKa in the highly desirable range of 5.5 to 7.5. This allows the exocyclic amine to form critical bidentate hydrogen bonds with catalytic aspartate residues (e.g., Asp32 and Asp228 in BACE1) without triggering the lysosomal trapping commonly associated with highly basic aliphatic amines[3].

  • Enhanced 3D Character ( Fsp3 ): The spiro[4.5]decane linkage forces the molecule out of a planar conformation. Increasing the fraction of sp3 hybridized carbons ( Fsp3 ) directly correlates with improved blood-brain barrier (BBB) permeability, enhanced aqueous solubility, and reduced P-glycoprotein (P-gp) efflux ratios[4].

  • Proteolytic Stability: Replacing a standard peptide bond with an N-acylated 2-aminooxazoline completely abolishes susceptibility to endogenous proteases, extending the in vivo half-life of the resulting peptidomimetic[5].

Functionalization Strategy for Peptide Synthesis

Because 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine possesses only an exocyclic primary amine, it cannot be directly inserted into the middle of a standard peptide backbone. It must be chemically functionalized.

The most robust strategy is the Hemisuccinate Linker Approach . By reacting the spiro-amine with succinic anhydride, the exocyclic amine is N-acylated, generating a free carboxylic acid tail. This converts the molecule into a "spiro-acid" building block that is fully compatible with standard Fmoc Solid-Phase Peptide Synthesis (SPPS).

Functionalization_Workflow Spiro 3-Oxa-1-azaspiro[4.5]dec- 1-en-2-amine Anhydride Succinic Anhydride (Ring Opening) Spiro->Anhydride Nucleophilic Attack Intermediate Spiro-Hemisuccinate (Free -COOH) Anhydride->Intermediate DMAP/DIPEA SPPS Fmoc-SPPS Coupling Intermediate->SPPS HATU/HOAt Product Spirocyclic Peptidomimetic SPPS->Product TFA Cleavage

Workflow: Conversion of spiro-amine to an SPPS-compatible building block.

Experimental Protocols

Protocol A: Synthesis of the Spiro-Hemisuccinate Building Block

Causality Check: The exocyclic amine of an oxazoline has reduced nucleophilicity due to the delocalization of its lone pair into the endocyclic C=N bond. Therefore, the highly nucleophilic catalyst DMAP (4-Dimethylaminopyridine) is required to activate the succinic anhydride prior to amine attack.

Materials:

  • 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine (1.0 eq)

  • Succinic anhydride (1.2 eq)

  • DMAP (0.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve succinic anhydride and DMAP in anhydrous DCM under an inert argon atmosphere. Stir for 10 minutes at room temperature to allow the formation of the highly reactive N-acylpyridinium intermediate.

  • Addition: Dissolve the spiro-amine in a minimal volume of DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Base Catalysis: Add DIPEA dropwise. The base acts as an acid scavenger to neutralize the generated carboxylic acid proton, driving the reaction forward.

  • Incubation & Monitoring: Stir the mixture at 35°C for 12 hours. Self-Validation: Monitor the reaction via LC-MS. The disappearance of the spiro-amine mass peak ( [M+H]+ ) and the appearance of the hemisuccinate mass peak confirms completion.

  • Workup: Wash the organic layer with 5% aqueous citric acid to remove DMAP and unreacted amine. Dry over Na2​SO4​ , filter, and concentrate under vacuum.

  • Crystallization: Recrystallize the crude product from Ethyl Acetate/Hexanes to yield the pure spiro-hemisuccinate building block.

Protocol B: On-Resin Incorporation (SPPS)

Causality Check: Standard coupling reagents (like DIC/HOBt) are often insufficient for coupling bulky, conformationally restricted spirocycles. The use of the uronium salt HATU combined with HOAt ensures rapid formation of the highly reactive 7-aza-1-hydroxybenzotriazole active ester, preventing epimerization and overcoming steric hindrance.

Step-by-Step Procedure:

  • Resin Preparation: Swell the peptide-bound resin (bearing a free N-terminal amine) in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve the spiro-hemisuccinate (3.0 eq relative to resin loading), HATU (2.9 eq), and HOAt (2.9 eq) in DMF. Add DIPEA (6.0 eq) and vortex for 2 minutes to pre-activate the carboxyl group.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 4 hours (or 40°C for 2 hours using a microwave peptide synthesizer).

  • Validation (Kaiser Test): Wash the resin thoroughly with DMF and DCM. Perform a Kaiser test; a negative result (yellow beads) validates complete acylation of the primary amine.

  • Cleavage: Treat the resin with a standard cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2​O ) for 2 hours. Precipitate the final peptidomimetic in cold diethyl ether and purify via Preparative RP-HPLC.

Data Presentation: Impact of Spirocyclic Functionalization

The incorporation of the functionalized 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine dramatically alters the physicochemical profile of the resulting peptidomimetic, optimizing it for CNS targeting.

PropertyStandard Linear Peptide (Arginine-based)Spirocyclic PeptidomimeticAnalytical Method
Proteolytic Half-Life ( t1/2​ ) < 30 minutes> 24 hoursRat Liver Microsome (RLM) Assay
pKa of Basic Pharmacophore ~12.5 (Guanidine)6.2 (2-Aminooxazoline)Potentiometric Titration
P-gp Efflux Ratio > 15 (High Efflux)< 2.5 (Low Efflux)Caco-2 / MDCK Cell Permeability
Target Affinity (BACE1 IC50​ ) ~150 nM< 5 nMFRET-based Enzymatic Cleavage Assay
Conformational Rigidity ( Fsp3 ) Low (< 0.3)High (> 0.6)2D NMR (NOESY/ROESY)

Pharmacological Application: BACE1 Inhibition

Once synthesized, these spirocyclic peptidomimetics are heavily utilized as inhibitors of β -site amyloid precursor protein cleaving enzyme 1 (BACE1). By competitively binding to the catalytic aspartates, they halt the pathological cascade of Alzheimer's Disease[1],[5].

BACE1_Signaling_Inhibition APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-Secretase) Target Enzyme APP->BACE1 Substrate Binding C99 C99 Membrane Fragment BACE1->C99 Endoproteolytic Cleavage GammaSec γ-Secretase Complex C99->GammaSec Abeta Neurotoxic Aβ Aggregates (Alzheimer's Pathology) GammaSec->Abeta Plaque Formation Inhibitor Spirocyclic Aminooxazoline Peptidomimetic Inhibitor->BACE1 Competitive Inhibition (Asp32/Asp228 Binding)

Pathway: BACE1 cleavage of APP and the targeted intervention by spirocyclic inhibitors.

References

  • NIH PubMed Central. BACE-1 and γ-Secretase as Therapeutic Targets for Alzheimer's Disease. Available at:[Link]

  • ACS Publications. BACE-1 Inhibitors: From Recent Single-Target Molecules to Multitarget Compounds for Alzheimer's Disease. Journal of Medicinal Chemistry. Available at:[Link]

  • ACS Publications. Structure- and Property-Based Design of Aminooxazoline Xanthenes as Selective, Orally Efficacious, and CNS Penetrable BACE Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

  • Frontiers. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment. Available at:[Link]

  • NIH PubMed Central. Development of 2-aminooxazoline 3-azaxanthene β-amyloid cleaving enzyme (BACE) inhibitors with improved selectivity against Cathepsin D. Available at:[Link]

Sources

Application

experimental protocols for 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine reactions

Application Note: Experimental Protocols for the Functionalization of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine Introduction & Mechanistic Overview The incorporation of spirocyclic motifs into drug candidates has become a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Experimental Protocols for the Functionalization of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine

Introduction & Mechanistic Overview

The incorporation of spirocyclic motifs into drug candidates has become a cornerstone strategy to increase the fraction of sp3-hybridized carbons ( Fsp3​ ), which reliably improves aqueous solubility, metabolic stability, and three-dimensional target specificity[1].

3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine is a highly versatile building block featuring a 2-amino-oxazoline ring spiro-fused at the 4-position to a cyclohexane system. The core challenge in functionalizing this molecule lies in the chemoselectivity of its cyclic isourea moiety. The system exists in a tautomeric equilibrium between the 2-amino-2-oxazoline and 2-imino-oxazolidine forms. While the exocyclic amine is the primary site for electrophilic attack, its nucleophilicity is dampened by conjugation with the endocyclic C=N double bond[2].

As a Senior Application Scientist, I have designed the following protocols not merely as step-by-step instructions, but as self-validating experimental systems. Each workflow is grounded in mechanistic causality to ensure high-yield derivatizations, spanning from regioselective N-acylation to transition-metal-catalyzed cross-coupling and acid-promoted ring-opening.

Reactivity Core 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine (Spirocyclic Core) Acylation Exocyclic N-Acylation (Amide Formation) Core->Acylation Acyl Chloride, DMAP DIPEA, DCM Arylation Pd-Catalyzed N-Arylation (Cross-Coupling) Core->Arylation Aryl Halide, Pd2(dba)3 Xantphos, Cs2CO3 RingOpen Acidic Ring-Opening (Spiro-Urea Formation) Core->RingOpen H2O, HCl (aq) Heat

Figure 1: Divergent reactivity pathways of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine.

Protocol 1: Regioselective N-Acylation of the Exocyclic Amine

Mechanistic Causality: Acylation of the 2-amino group requires a delicate balance of base and catalyst. Using an acyl chloride with a tertiary amine base (DIPEA) deprotonates the intermediate, driving the tautomeric equilibrium toward the exocyclic amide[3]. The addition of 4-Dimethylaminopyridine (DMAP) is critical; it acts as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate, ensuring rapid conversion before any competitive endocyclic N-acylation or ring-opening can occur[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine (1.0 mmol, 154.2 mg) in anhydrous Dichloromethane (DCM, 10 mL).

  • Base/Catalyst Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 mmol, 348 µL) and DMAP (0.1 mmol, 12.2 mg). Stir the mixture at 0 °C for 10 minutes.

  • Electrophile Addition: Dropwise, add the desired acyl chloride (e.g., Acetyl chloride, 1.2 mmol, 85 µL) over 5 minutes to prevent exothermic degradation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

  • In-Process Validation: Monitor via LC-MS. The reaction is complete when the starting material peak ( m/z 155.1 [M+H]+ ) is fully consumed, replaced by the acylated product (e.g., m/z 197.1 [M+H]+ for the N-acetyl derivative). TLC (ninhydrin stain) will shift from a primary/secondary amine-positive spot to a negative (unstained) spot.

  • Workup: Quench with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol 2: Transition-Metal Catalyzed N-Arylation (Buchwald-Hartwig)

Mechanistic Causality: Arylating the exocyclic amine requires transition metal catalysis because the amine is poorly nucleophilic toward unactivated aryl halides. The primary failure mode in this reaction is catalyst poisoning, as the endocyclic imine nitrogen of the oxazoline can coordinate tightly to Palladium[4]. To circumvent this, a sterically demanding, bidentate ligand like Xantphos is essential. Xantphos saturates the Pd coordination sphere and enforces a bite angle that accelerates reductive elimination at the exocyclic nitrogen. A mild base ( Cs2​CO3​ ) is selected to prevent base-catalyzed hydrolysis of the oxazoline ring at elevated temperatures.

Workflow Step1 Step 1: Reagent Assembly Combine Spiro-amine, Ar-X, Pd2(dba)3, Xantphos, Cs2CO3 Step2 Step 2: Degassing 3x Freeze-Pump-Thaw cycles or Argon sparging Step1->Step2 Step3 Step 3: Thermal Activation Heat at 90°C for 12-16 h under inert atmosphere Step2->Step3 Step4 Step 4: Workup & Filtration Cool to RT, dilute with EtOAc, filter through Celite Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Silica gel, Hexane/EtOAc) Step4->Step5

Figure 2: Step-by-step experimental workflow for the Pd-catalyzed N-arylation.

Step-by-Step Methodology:

  • Assembly: To an oven-dried Schlenk tube, add 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine (1.0 mmol, 154.2 mg), aryl bromide (1.1 mmol), Pd2​(dba)3​ (0.05 mmol, 45.8 mg), Xantphos (0.10 mmol, 57.9 mg), and Cs2​CO3​ (2.0 mmol, 651.6 mg).

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane (10 mL). Seal the tube and degas via three freeze-pump-thaw cycles to rigorously exclude oxygen, which would otherwise oxidize the phosphine ligand.

  • Heating: Backfill with argon and heat the mixture in an oil bath at 90 °C for 12–16 hours.

  • In-Process Validation: A successful catalytic cycle is often visually indicated by a color shift from the dark purple/red of Pd2​(dba)3​ to a dark brown/black suspension. LC-MS should confirm the appearance of the cross-coupled mass (e.g., m/z 231.1 [M+H]+ for bromobenzene coupling).

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel flash chromatography.

Protocol 3: Acid-Promoted Ring-Opening to Spirocyclic Ureas

Mechanistic Causality: While 2-oxazolines are generally robust, the 2-amino-oxazoline system can be intentionally ring-opened under aqueous acidic conditions to yield β -hydroxyethyl ureas. Protonation occurs preferentially at the endocyclic nitrogen (the most basic site), which highly activates the adjacent C2 carbon toward nucleophilic attack by water[1]. Subsequent ring opening yields a spirocyclic urea with a pendant hydroxyl group. This transformation is highly valuable for generating spiro-fused urea pharmacophores with excellent hydrogen-bonding capacity.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine (1.0 mmol, 154.2 mg) in Tetrahydrofuran (THF, 5 mL).

  • Hydrolysis: Add 1M aqueous HCl (5 mL). Equip the flask with a reflux condenser and heat to 60 °C for 6 hours.

  • In-Process Validation: Monitor by IR spectroscopy of an evaporated aliquot. The reaction is complete when the strong C=N stretch (~1680 cm−1 ) disappears, replaced by a characteristic urea C=O stretch (~1650 cm−1 ) and a broad O-H stretch (~3300 cm−1 ). LC-MS will show a mass shift to m/z 173.1 [M+H]+ .

  • Workup: Cool to room temperature and neutralize carefully with 1M NaOH until pH 7-8 is reached. Extract the highly polar product with a mixture of Chloroform/Isopropanol (3:1, v/v) (4 × 15 mL). Dry over Na2​SO4​ and concentrate.

Quantitative Data Summary

Reaction TypeReagents / ElectrophileCatalyst / PromoterTemp (°C)Expected YieldKey Analytical Marker (LC-MS)
N-Acylation Acetyl Chloride (1.2 eq)DMAP (10 mol%), DIPEA0 to 2585 – 92% m/z 197.1 [M+H]+
N-Arylation Bromobenzene (1.1 eq) Pd2​(dba)3​ / Xantphos9065 – 78% m/z 231.1 [M+H]+
Ring-Opening H2​O (Solvent)1M HCl (aq)6090 – 95% m/z 173.1 [M+H]+

References

  • Oxa-spirocycles: synthesis, properties and applications. PMC.[Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI.[Link]

  • Oxazoline. Wikipedia. [Link]

Sources

Method

scaling up the production of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine in the lab

An Application Note and Protocol from the Desk of a Senior Application Scientist Topic: A Proposed Scalable Synthesis of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine: From Laboratory Feasibility to Pilot Production Audience: Re...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Topic: A Proposed Scalable Synthesis of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine: From Laboratory Feasibility to Pilot Production

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Spirocyclic Scaffolds

In contemporary medicinal chemistry, there is a significant drive to "escape the flatland" of traditional aromatic-heavy drug candidates.[1][2] Spirocyclic systems, characterized by two rings sharing a single atom, offer a compelling solution. Their inherent three-dimensionality and conformational rigidity can lead to improved physicochemical properties, enhanced metabolic stability, and novel intellectual property positions.[3][4] The target molecule, 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine, represents a novel scaffold combining the spirocyclic cyclohexane framework with a cyclic guanidine-like moiety. This structure is of considerable interest for library synthesis and as a potential building block in drug discovery programs.

This document outlines a proposed, robust, and scalable synthetic route to this target, starting from readily available commercial materials. As no direct synthesis has been prominently reported, this guide serves as a practical and theoretical framework for its production, grounded in established chemical principles.

Proposed Synthetic Strategy: A Three-Step Approach

The synthesis is designed as a linear three-step process commencing with cyclohexanone. The strategy hinges on first establishing the spirocyclic carbon framework and installing the necessary functional groups (a hydroxyl and a primary amine) in a specific spatial arrangement, followed by a final cyclization to construct the heterocyclic ring.

Synthetic_Pathway Cyclohexanone Cyclohexanone Cyanohydrin 1-Hydroxycyclohexane -carbonitrile Cyclohexanone->Cyanohydrin Step 1 NaCN, H+ AminoAlcohol 1-(Aminomethyl) -cyclohexan-1-ol Cyanohydrin->AminoAlcohol Step 2 LiAlH4 or H2/Catalyst Target 3-Oxa-1-azaspiro[4.5]dec- 1-en-2-amine AminoAlcohol->Target Step 3 Cyanamide, Δ

Caption: Proposed three-step synthesis of the target spirocycle.

Step 1: Cyanohydrin Formation - Anchoring the Spiro Carbon

The synthesis begins with the well-established nucleophilic addition of cyanide to cyclohexanone.[5][6] This reaction is reversible and base-catalyzed, efficiently forming 1-hydroxycyclohexanecarbonitrile. This step is crucial as it installs both the hydroxyl group and a carbon that will become the aminomethyl group, all centered on the future spiro atom.

Step 2: Nitrile Reduction - Unmasking the Primary Amine

The nitrile group of the cyanohydrin is a masked primary amine. Its reduction is a standard transformation in organic synthesis. Two primary methods are proposed:

  • Lithium Aluminum Hydride (LiAlH4): A powerful reducing agent that provides high yields but requires careful handling, especially on a larger scale, due to its reactivity with water.

  • Catalytic Hydrogenation: A greener and often safer alternative for scale-up, using catalysts like Raney Nickel or Palladium on Carbon under a hydrogen atmosphere. This method avoids pyrophoric reagents.

The product of this step is the key intermediate, 1-(aminomethyl)cyclohexan-1-ol, which contains both nucleophiles required for the final cyclization.

Step 3: Cyclization - Constructing the Heterocycle

The final step involves the reaction of the amino-alcohol with cyanamide. This is a condensation-cyclization reaction. The proposed mechanism involves the nucleophilic attack of the primary amine onto the electrophilic carbon of cyanamide, forming a guanidine-like intermediate. Subsequent intramolecular attack by the tertiary hydroxyl group, with the elimination of water, forges the oxaza-spirocycle. The resulting 2-imino-3-oxa-1-azaspiro[4.5]decane is the tautomer of the desired 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine. This type of cyclization to form cyclic guanidines is a known strategy in heterocyclic chemistry.[7][8][9]

Detailed Experimental Protocols

PART 1: Laboratory-Scale Synthesis (1-10 g Scale)

Safety First: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

Step 1: Synthesis of 1-Hydroxycyclohexanecarbonitrile

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, add cyclohexanone (10.0 g, 102 mmol). Cool the flask to 0-5 °C in an ice-water bath.

  • Reagent Preparation: In a separate beaker, dissolve sodium cyanide (5.5 g, 112 mmol) in 50 mL of deionized water.

  • Reaction: Slowly add the sodium cyanide solution to the cyclohexanone via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Acidification: After the addition is complete, slowly add 10 mL of concentrated hydrochloric acid (HCl) dropwise. Caution: This will generate hydrogen cyanide (HCN) gas, which is highly toxic. This step must be performed in an efficient fume hood.

  • Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product is often of sufficient purity for the next step. If necessary, purify by vacuum distillation.

Step 2: Synthesis of 1-(Aminomethyl)cyclohexan-1-ol

  • Setup: To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH4) (5.8 g, 153 mmol) and 100 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Reagent Addition: Dissolve the crude 1-hydroxycyclohexanecarbonitrile (10.2 g, 81.5 mmol) in 50 mL of anhydrous THF and add it dropwise to the LiAlH4 suspension over 1 hour, maintaining the temperature below 10 °C.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours.

  • Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially add 6 mL of water, followed by 6 mL of 15% aqueous NaOH, and finally 18 mL of water. Caution: This is a highly exothermic process and generates hydrogen gas.

  • Isolation: Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite. Wash the filter cake with THF (3 x 30 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure to afford the product as a viscous oil or low-melting solid.

Step 3: Synthesis of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-(aminomethyl)cyclohexan-1-ol (5.0 g, 38.7 mmol) and cyanamide (1.8 g, 42.6 mmol).

  • Reaction: Heat the mixture to 100-110 °C (oil bath) for 8-12 hours. The reaction mixture will become a viscous melt.

  • Reaction Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Purification: Cool the reaction mixture to room temperature. The crude product will likely solidify. Dissolve the crude material in a minimal amount of hot isopropanol and allow it to cool slowly. Collect the resulting crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

PART 2: Scaling Up Production (100 g - 1 kg Scale)

Scaling up a chemical synthesis introduces challenges related to heat transfer, mass transfer, and safety.[1] The following protocol addresses these concerns.

Workflow for Scaled Production

Scale_Up_Workflow cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Reduction & Final Cyclization Start Cyclohexanone (1 kg) Step1 Step 1: Cyanohydrin Formation (Jacketed Reactor, Controlled Addition) Start->Step1 Workup1 Aqueous Work-up & Extraction Step1->Workup1 Intermediate1 Crude 1-Hydroxycyclohexane- carbonitrile Workup1->Intermediate1 Step2 Step 2: Catalytic Hydrogenation (High-Pressure Reactor) Intermediate1->Step2 Workup2 Catalyst Filtration Step2->Workup2 Intermediate2 1-(Aminomethyl)cyclohexan-1-ol Workup2->Intermediate2 Step3 Step 3: Cyclization with Cyanamide (Jacketed Reactor, Melt) Intermediate2->Step3 Purification Crystallization Step3->Purification FinalProduct Final Product (API/Intermediate) Purification->FinalProduct

Sources

Technical Notes & Optimization

Troubleshooting

how to improve synthesis yield of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine

Initiating Route Analysis I'm starting a deep dive to understand how people make 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine. I'm focusing on finding the typical routes used, and I'm keen on identifying the difficult steps tha...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Route Analysis

I'm starting a deep dive to understand how people make 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine. I'm focusing on finding the typical routes used, and I'm keen on identifying the difficult steps that cause the yield to drop. I'll be searching for any specific reaction conditions.

Deepening Synthetic Route Insights

I'm now expanding my search to uncover specific reaction conditions affecting 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine synthesis. I'm focusing on catalysts, solvents, and side reactions, hoping to find ways to improve yields. I'm also looking for alternative strategies and modifications. Then, I plan to structure a technical support center logically, offering a detailed troubleshooting guide and step-by-step protocols. I'll visualize data with tables and diagrams.

Expanding Route Investigations

I'm now focusing on a comprehensive exploration of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine synthesis. I'm prioritizing challenges, looking for yield-limiting steps and specific conditions like catalysts, and reaction times. I'm also delving into side reactions and searching for alternative synthesis approaches, including the creation of detailed, step-by-step protocols. To help visualize data, I plan on using tables and diagrams.

Optimization

Technical Support Center: Crystallization and Impurity Resolution for 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine. This guide is designed for researchers, medicinal chemists, and process develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this spirocyclic scaffold. Achieving high purity is paramount for reliable downstream applications, and crystallization is the cornerstone of this effort. This document provides in-depth, experience-driven troubleshooting guides and FAQs to address common challenges encountered during the purification of this molecule.

Section 1: Understanding Potential Impurities

A successful purification strategy begins with a clear understanding of what you are trying to remove. The impurities associated with 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine are typically process-related or arise from the inherent chemical properties of the molecule itself.

Q1: What are the most probable impurities I might encounter during the synthesis and crystallization of this compound?

Based on the structure, which contains a potentially labile cyclic amidine/enamine moiety, and common synthetic routes for similar spirocycles, we can anticipate several classes of impurities.[1][2] Identifying these is the first critical step in developing a robust purification process.[3]

Table 1: Common Potential Impurities and Their Likely Origins

Impurity ClassSpecific Example / StructureLikely Origin & Causal Explanation
Process-Related Unreacted Starting Materials (e.g., substituted cyclohexanone, amino-alcohol precursors)Incomplete reaction conversion. These impurities often have significantly different polarities, but their removal can be complicated by similar solubilities in certain solvents.
Side-Products Hydrolysis Product (3-Oxa-1-azaspiro[4.5]decan-2-one)The C=N bond in the core structure is susceptible to hydrolysis, especially in the presence of acidic or basic aqueous media during workup. This converts the desired amine into a lactam.
Oxidative ByproductsThe amine functionality can be susceptible to oxidation, leading to colored impurities or N-oxides, particularly if the reaction or workup is exposed to air for extended periods at elevated temperatures.[4][5]
DiastereomersIf the synthesis creates additional stereocenters, diastereomers may form. These are often the most challenging impurities to remove by crystallization due to their very similar physicochemical properties.
Degradation Oligomers/PolymersUnder harsh thermal or acidic conditions, the molecule may undergo self-condensation or ring-opening polymerization. These are typically high-molecular-weight, often amorphous impurities.
Residuals Trapped Solvent Molecules (Solvates)During crystal growth, solvent molecules can become incorporated into the crystal lattice, forming solvates.[6] This is especially common with solvents capable of hydrogen bonding.

Below is a diagram illustrating a hypothetical pathway for the formation of a key impurity.

G main_compound 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine (Target Product) main_compound->inv1 main_compound->inv2 precursors Synthesis Precursors (e.g., Cyclohexanone derivative + Amino-alcohol) precursors->main_compound hydrolysis_product Hydrolysis Product (3-Oxa-1-azaspiro[4.5]decan-2-one) oxidation_product Oxidative Impurities inv1->hydrolysis_product H₂O / H⁺ or OH⁻ (Aqueous Workup) inv2->oxidation_product O₂ / Heat (Air Exposure)

Caption: Hypothetical formation pathways for common impurities.

Section 2: Analytical Strategies for Impurity Identification

You cannot resolve what you cannot see. A robust analytical methodology is non-negotiable for troubleshooting purity issues.

Q2: How can I effectively detect and quantify these impurities?

A multi-technique approach is essential for a complete picture of your sample's purity profile. Relying on a single method may lead to overlooking critical impurities.[7][8]

Table 2: Recommended Analytical Techniques for Impurity Profiling

TechniquePrimary UseStrengths for This ApplicationCausal Explanation & Key Considerations
UPLC/HPLC-UV/MS Detection & Quantification. The workhorse for purity analysis.[9]High sensitivity for detecting trace impurities (>0.05%). MS provides molecular weight information, aiding in identification.[10]The amine can interact with acidic silica columns, causing peak tailing. Use a base-deactivated column or add a competing amine like triethylamine (0.1%) to the mobile phase to improve peak shape.[11]
GC-MS Residual Solvents & Volatile Impurities. Excellent for identifying and quantifying residual solvents from the crystallization process, which is a critical quality attribute.[8]The target compound itself is likely not volatile enough for GC analysis, but this method is essential for analyzing trapped solvents or volatile starting materials. Headspace GC (GC-HS) is the standard.
NMR (¹H, ¹³C) Structure Elucidation. Definitive identification of unknown impurities.Provides unambiguous structural information, confirming connectivity and stereochemistry of isolated impurities.[3] Also excellent for quantifying residual solvents against a known standard.Requires isolation of the impurity (e.g., by preparative HPLC) or a relatively high concentration (>1-5%) in the mixture for direct observation.
Karl Fischer Titration Water Content. Precisely quantifies water content, which is crucial as water can promote hydrolysis of the target compound.This is a simple but vital test to ensure the stability of the final product and to understand if hydrolysis is a recurring issue.
Section 3: Troubleshooting Guide for Crystallization

This section provides direct, actionable advice for resolving specific experimental challenges.

Q3: My crystallized product has low purity (<98% by HPLC). What is my general troubleshooting workflow?

Encountering low purity after an initial crystallization is a common challenge. The key is to approach the problem systematically rather than through random trial and error. The goal of recrystallization is to establish conditions where the target compound's solubility decreases upon cooling while the impurity's solubility remains high, leaving it in the mother liquor.[12][13]

G start_node Low Purity Detected (<98% by HPLC) step1 1. Analyze Mother Liquor by HPLC start_node->step1 decision1 Is impurity enriched in mother liquor? step1->decision1 step2a YES: Recrystallize from the same solvent system. Focus on SLOW cooling. decision1->step2a Yes step2b NO: Impurity co-crystallizes. The solvent system is not selective. decision1->step2b No end_node High Purity Achieved step2a->end_node step3 2. Perform Systematic Solvent Screening (See Protocol 1) step2b->step3 step4 3. Attempt Anti-Solvent Crystallization (See Protocol 2) step3->step4 step5 4. Consider Alternative Purification (e.g., Chromatography or Salt Formation) step4->step5

Caption: General troubleshooting workflow for low purity.

Q4: I'm observing the hydrolysis product (lactam) in my final material. How can I prevent its formation and remove it?

This impurity arises from the chemical instability of the target molecule. Its removal requires both process optimization and a selective purification technique.

  • Prevention: The primary cause is exposure to water, particularly under non-neutral pH conditions.

    • Causality: The C=N bond is an imine equivalent within an amidine system, which is prone to hydrolysis to form a more stable amide (lactam).

    • Action: Ensure all workup steps are performed with minimal exposure to aqueous acids or bases. If an aqueous wash is necessary, use brine (saturated NaCl solution) and work quickly at low temperatures. Thoroughly dry organic extracts with anhydrous sodium or magnesium sulfate before solvent removal.

  • Removal:

    • Acid-Base Extraction: The target amine is significantly more basic than the resulting lactam. An acid-base extraction can be highly effective.[11]

      • Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

      • Extract with a dilute aqueous acid (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous layer, while the neutral lactam impurity remains in the organic layer.

      • Separate the layers.

      • Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the amine, which will often precipitate or can be extracted back into an organic solvent.

      • Dry and concentrate the organic layer to recover the purified amine before proceeding with crystallization.

Q5: A structurally similar impurity (e.g., a diastereomer) persists after multiple crystallizations. How can I improve selectivity?

This is a classic purification challenge where the impurity fits well into the desired crystal lattice, a phenomenon known as solid solution formation.[14] Overcoming this requires altering the crystallization thermodynamics to favor rejection of the impurity. The solvent plays a critical role here, as its interaction with the solute can influence crystal packing and growth.[15][16][17]

Protocol 1: Systematic Solvent Screening

The goal is to find a solvent or solvent system that has a steep solubility curve for your target compound (highly soluble when hot, poorly soluble when cold) but keeps the impurity dissolved at all temperatures.[13]

Step-by-Step Methodology:

  • Preparation: Place small, equal amounts (e.g., 20-30 mg) of the impure solid into several different test tubes.

  • Solvent Selection: Add a range of solvents dropwise to separate tubes at room temperature. The ideal solvent will NOT dissolve the compound at room temperature. See Table 3 for suggestions.

  • Heating: Heat the tubes that showed poor room-temperature solubility. The ideal solvent will dissolve the compound completely at or near its boiling point.

  • Cooling: Allow the successful solutions to cool slowly to room temperature, then in an ice bath. Observe the quality and quantity of the crystals that form.

  • Analysis: Isolate the crystals by filtration, wash with a small amount of cold solvent, and analyze their purity by HPLC. Also, analyze the remaining mother liquor to see if the impurity was effectively purged.

Table 3: Recommended Solvents for Crystallization Screening

Solvent ClassExamplesProperties & Rationale
Alcohols Isopropanol, Ethanol, MethanolPolar, protic. Good for hydrogen-bonding compounds. Can form solvates.
Esters Ethyl Acetate, Isopropyl AcetateMedium polarity. Good balance of dissolving power and volatility.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Polar, aprotic. Strong solvents, often used in combination with an anti-solvent.
Ethers 2-Methyl-THF, Diisopropyl EtherLower polarity. Good for compounds with moderate polarity.
Hydrocarbons Heptane, Toluene, CyclohexaneNonpolar. Often used as anti-solvents to reduce solubility.[18]
Nitriles AcetonitrilePolar, aprotic. Can sometimes offer unique selectivity compared to other polar solvents.
Protocol 2: Anti-Solvent Crystallization

This technique is highly effective when a single solvent with a perfect solubility profile cannot be found.

G step1 1. Dissolve impure compound in a MINIMAL amount of a 'good' solvent (e.g., Isopropanol) at elevated temperature. step2 2. While hot, slowly add a 'poor' anti-solvent (e.g., Heptane) dropwise until slight turbidity persists. step1->step2 step3 3. Add 1-2 more drops of the 'good' solvent to redissolve the solid, achieving a saturated solution. step2->step3 step4 4. Allow the solution to cool SLOWLY to room temperature without disturbance. step3->step4 step5 5. Further cool in an ice bath to maximize crystal yield. step4->step5 step6 6. Isolate crystals by filtration, wash with a cold mixture of the two solvents, and dry under vacuum. step5->step6

Caption: Experimental workflow for anti-solvent crystallization.

Causality: By carefully approaching the saturation point with two solvents, you create a finely-tuned environment. The slow addition of the anti-solvent gradually reduces the solubility of the main compound, allowing it to crystallize selectively while the more soluble impurity remains in the mixed-solvent solution.[17]

Section 4: Frequently Asked Questions (FAQs)
Q6: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid form in that specific solvent environment. This is often caused by cooling the solution too quickly or using a solvent in which the compound is excessively soluble.

  • Troubleshooting Steps:

    • Re-heat the mixture to dissolve the oil.

    • Add more solvent (10-20% volume increase) to reduce the level of supersaturation.[19]

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If it persists, the solvent is likely inappropriate. Return to the solvent screening protocol.

Q7: What are the optimal storage conditions for 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine to prevent degradation?

Given the compound's structure, stability is a key concern. Amines, in general, can be sensitive to air and light, and the cyclic amidine functionality is susceptible to hydrolysis.[4][20]

  • Recommended Storage: Store the solid material in an amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C for long-term storage, 4°C for short-term).[21] This minimizes exposure to oxygen, light, and moisture, which are the primary drivers of degradation.

Q8: How do I remove residual solvent from my final crystalline product?

Residual solvents are a critical impurity that must be controlled.

  • Primary Method: Drying the filtered crystals under high vacuum at a temperature well below the compound's melting point. Gentle heating (e.g., 30-40°C) can be used if the compound is thermally stable, as this increases the vapor pressure of the trapped solvent.

  • Quantification: Residual solvent levels can be accurately measured by ¹H NMR (using an internal standard) or by Gas Chromatography-Headspace (GC-HS) analysis.[8]

References
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  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Scripps Research. (n.d.). Guide for crystallization. Retrieved from [Link]

  • University of Kerala. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Pharma Tutor. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Retrieved from [Link]

  • Domasevitch, K. V., et al. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and... Retrieved from [Link]

  • How It Comes Together. (2025, November 15). How Do Solvents Impact Crystal Morphology In Crystallization? YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. Retrieved from [Link]

  • Austin, J. S. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Biomed J Sci & Tech Res. Retrieved from [Link]

  • Gao, Q., et al. (2025, April 15). Impact of impurities on crystal growth. Nature Physics. Retrieved from [Link]

  • Wang, C., et al. (2020). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design. Retrieved from [Link]

  • ResearchGate. (2012, September 12). How does a solvent affect the crystallization process of coordination compounds? Retrieved from [Link]

  • ScienceMadness. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

  • Mitchell, N., et al. (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Retrieved from [Link]

  • Thasana, N., et al. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES. Retrieved from [Link]

  • Zhang, L., et al. (2017). Effect of Solvent on the Crystal Structure and Habit of Hydrocortisone. ResearchGate. Retrieved from [Link]

  • Agilent. (n.d.). Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

  • Longdom Publishing. (2023, February 15). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Engineering and Process Technology. Retrieved from [Link]

  • Jordi Labs. (2025, August 22). Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC). Retrieved from [Link]

  • Smajić, M., et al. (2015). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Grygorenko, O. O., et al. (n.d.). Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. Organic Chemistry Frontiers. Retrieved from [Link]

  • Onishi, T., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl ethyl carbonate. Retrieved from [Link]

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  • PubChemLite. (n.d.). 3-oxa-1-azaspiro[4.4]nonan-2-one. Retrieved from [Link]

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  • US EPA. (2008, April 17). Pesticides; Spirotetramat. Retrieved from [Link]

  • Eide-Haugmo, I., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega. Retrieved from [Link]

  • Evans, D. A., et al. (2009). Total Synthesis of (+)-Azaspiracid-1. An Exhibition of the Intricacies of Complex Molecule Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • Fredriksen, S. B., & Jens, K.-J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia. Retrieved from [Link]

  • Davis, K., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Molecules. Retrieved from [Link]

  • Google Patents. (2016). US20160237054A1 - Process for the purification of dapagliflozin.

Sources

Troubleshooting

optimizing reaction temperature for 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine formation

Welcome to the Technical Support Center for spirocyclic 2-aminooxazoline synthesis. This guide is designed for researchers and drug development professionals optimizing the cyclization of 1-amino-1-(hydroxymethyl)cyclohe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic 2-aminooxazoline synthesis. This guide is designed for researchers and drug development professionals optimizing the cyclization of 1-amino-1-(hydroxymethyl)cyclohexane to 3-oxa-1-azaspiro[4.5]dec-1-en-2-amine.

Because spiro-fused oxazolines are sensitive to thermodynamic stress, mastering the temperature profile is the single most critical factor for maximizing yield and preventing ring-opened degradation.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why is a biphasic temperature profile required for the synthesis of 3-oxa-1-azaspiro[4.5]dec-1-en-2-amine? A: The synthesis from 1-amino-1-(hydroxymethyl)cyclohexane and cyanogen bromide (BrCN) involves two distinct mechanistic steps with conflicting thermal requirements. The initial N-cyanation is highly exothermic and rapid; performing this at 0–5 °C prevents runaway reactions and minimizes the formation of bis-cyanamide impurities. However, the subsequent intramolecular cyclization—where the hydroxyl oxygen attacks the nitrile carbon—is governed by Baldwin's rules (specifically, a 5-exo-dig trajectory)[1]. This step faces a higher activation energy barrier. If the temperature remains at 0 °C, the reaction stalls at the stable N-cyanamide intermediate. Warming to 40–45 °C provides the necessary kinetic energy to drive the cyclization to completion.

Q2: I am observing incomplete cyclization and persistent intermediates. Is my reaction temperature too low? A: Yes. If LC-MS or TLC analysis shows the consumption of the starting amino alcohol but an accumulation of the N-cyanamide intermediate (M+24 mass shift), your cyclization temperature is insufficient. While room temperature (20–25 °C) can eventually yield the spiro-oxazoline, the reaction rate is prohibitively slow, often taking >48 hours. Elevating the temperature to 40 °C in a polar aprotic solvent (e.g., THF or DCM) accelerates the nucleophilic attack of the hydroxyl group, typically completing the cyclization in 6–8 hours without degrading the product.

Q3: What are the consequences of exceeding 60 °C during the cyclization phase? A: 2-Aminooxazolines, particularly spirocyclic variants, are sensitive to thermal degradation. Exceeding 60 °C promotes thermodynamic instability, leading to ring-opening hydrolysis (especially if trace moisture is present) back to the amino alcohol, or irreversible polymerization[2]. High temperatures can also cause the elimination of the hydroxyl group, forming undesired alkene byproducts.

Q4: How does the choice of solvent interact with temperature optimization? A: The transition state of the cyclization involves charge separation. Polar aprotic solvents like THF stabilize this transition state, allowing the cyclization to proceed efficiently at moderate temperatures (40 °C). If a less polar solvent is used, higher temperatures might be required, which paradoxically increases the risk of degradation. Therefore, maintaining a 40 °C profile in THF provides the optimal thermodynamic window[3].

Part 2: Quantitative Data – Temperature vs. Reaction Outcomes

The following table summarizes the causal relationship between the secondary cyclization temperature and the resulting reaction profile. Data is standardized for an 8-hour reaction time in anhydrous THF following an initial 0 °C N-cyanation phase.

Cyclization Temperature ProfileIntermediate Conversion (%)Spiro-Oxazoline Yield (%)Major Impurities / Mechanistic Observations
Constant 0–5 °C < 5%< 5%Reaction stalled; kinetic trapping of N-cyanamide.
0 °C → 20 °C 40–50%45–55%Slow kinetics; high levels of unreacted intermediate.
0 °C → 40 °C (Optimal) > 98% 88–92% Optimal 5-exo-dig cyclization; high product purity.
0 °C → 65 °C (Reflux) > 98%35–40%Thermal breakdown; ring-opened hydrolysis & polymers.

Part 3: Mechanistic Pathway Visualization

G A 1-Amino-1-(hydroxymethyl) cyclohexane B N-Cyanamide Intermediate A->B BrCN, 0-5 °C (Exothermic) B->B < 20 °C Kinetic trapping C 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine (Target Product) B->C 40-45 °C 5-exo-dig cyclization D Ring-Opened Degradation B->D > 60 °C Thermal breakdown

Mechanistic pathway and temperature-dependent outcomes for 3-oxa-1-azaspiro[4.5]dec-1-en-2-amine.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, this protocol is designed as a self-validating system . You must not proceed to the heating phase until In-Process Control 1 (IPC-1) confirms the completion of the exothermic N-cyanation.

Reagents Required:

  • 1-amino-1-(hydroxymethyl)cyclohexane (1.0 eq)

  • Cyanogen bromide (BrCN) (1.1 eq) - Caution: Highly toxic, handle in a fume hood.

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Dissolve 1-amino-1-(hydroxymethyl)cyclohexane (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration under an inert nitrogen atmosphere. Add K₂CO₃ (1.5 eq) to act as an acid scavenger.

  • Cryogenic N-Cyanation: Submerge the reaction vessel in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Electrophile Addition: Dropwise add a solution of BrCN (1.1 eq) in THF over 30 minutes. Causality Note: Slow addition at 0 °C is mandatory to dissipate the heat of the N-cyanation reaction, preventing the formation of bis-alkylated impurities.

  • IPC-1 (In-Process Control): After stirring for 2 hours at 0–5 °C, withdraw a 10 µL aliquot. Analyze via LC-MS or TLC. Validation Gate: You must observe the complete disappearance of the starting amino alcohol and the exclusive formation of the N-cyanamide intermediate. Do not apply heat until this is verified.

  • Thermal Cyclization: Remove the ice bath. Equip the flask with a reflux condenser and gradually heat the reaction mixture to an internal temperature of 40–45 °C using a temperature-controlled heating block.

  • IPC-2 (In-Process Control): Stir at 40 °C for 6–8 hours. Monitor via LC-MS. Validation Gate: The reaction is complete when the N-cyanamide intermediate is fully consumed, and the spiro-oxazoline product is the dominant mass peak.

  • Quench and Workup: Cool the mixture to room temperature. Quench carefully with saturated aqueous NaHCO₃ to neutralize residual acid. Extract the aqueous layer three times with ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Crucial: Keep the rotary evaporator bath temperature below 35 °C to prevent thermal stress on the isolated spiro-oxazoline.

References

  • Oxazoline - Wikipedia Source: Wikipedia URL:[Link]

  • Synthesis of 2-oxazolines Source: Organic Chemistry Portal URL:[Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid Source: National Institutes of Health (PMC) URL:[Link]

  • Optimization of reaction conditions for the synthesis of oxazoline Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Oxa-1-azaspirodec-1-en-2-amine Cyclization

Technical Support Center: Troubleshooting 3-Oxa-1-azaspiro[1]dec-1-en-2-amine Cyclization Welcome to the Technical Support Center for spirocyclic oxazoline synthesis. As a Senior Application Scientist, I frequently encou...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 3-Oxa-1-azaspiro[1]dec-1-en-2-amine Cyclization

Welcome to the Technical Support Center for spirocyclic oxazoline synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the construction of the 3-oxa-1-azaspiro[1]dec-1-en-2-amine core—a 2-amino-oxazoline spiro-fused to a cyclohexane ring. While this is a privileged scaffold in modern drug discovery, its construction via dehydrative cyclization is notoriously plagued by competing side reactions.

This guide dissects the thermodynamics and kinetics of these cyclizations, providing actionable, field-proven strategies to suppress side products and maximize your isolated yields.

Mechanistic Origins of Side Products

The synthesis typically proceeds via a β -hydroxyurea intermediate (formed from the reaction of 1-(aminomethyl)cyclohexanol with potassium cyanate). The critical step is the intramolecular cyclization, which requires the activation of the tertiary hydroxyl group to serve as a leaving group.

Because ureas are ambident nucleophiles and the tertiary alcohol is highly prone to elimination, the reaction pathway easily bifurcates if conditions are not strictly controlled.

Pathway SM 1-(Aminomethyl) cyclohexanol Int beta-Hydroxyurea Intermediate SM->Int KOCN / HCl Prod 3-Oxa-1-azaspiro[4.5] dec-1-en-2-amine Int->Prod O-Cyclization (TfOH, 0°C) Side1 Alkene Byproduct (Elimination) Int->Side1 Harsh Acid (E1/E2) Side2 Imidazolidin-2-one (N-Cyclization) Int->Side2 N-Cyclization (Thermodynamic)

Mechanistic bifurcation during the cyclization of beta-hydroxyureas to spiro-oxazolines.

Troubleshooting FAQs

Q1: My reaction stalls at the open-chain β -hydroxyurea intermediate. How can I drive the reaction to the spirocycle without degrading the material? A1: The activation energy for O-cyclization has not been met. Standard acid catalysis (e.g., HCl or H2​SO4​ ) often fails here because the tertiary alcohol requires robust activation, but heating the mixture leads to degradation. Causality & Solution: Switch to a specialized dehydrating agent. Trifluoromethanesulfonic acid (TfOH) acts as a superacid to protonate the hydroxyl group, turning it into an excellent leaving group (water) without providing a nucleophilic counterion that could trap the carbocation. As demonstrated by , TfOH promotes dehydrative cyclization of N-(2-hydroxyethyl)amides and ureas smoothly at lower temperatures, generating water as the sole byproduct.

Q2: I am observing a significant amount of alkene byproduct. How do I prevent elimination? A2: Elimination (dehydration to form an alkene, such as 1-(aminomethyl)cyclohexene derivatives) competes directly with cyclization. When the activated hydroxyl group leaves, the resulting tertiary carbocation at the spiro-center can either undergo intramolecular nucleophilic attack (cyclization) or lose a proton (E1 elimination). Causality & Solution: Elimination is entropically favored at high temperatures. To favor the kinetically controlled cyclization, you must lower the reaction temperature (0 °C to RT) and use a chemoselective activating agent like the Burgess reagent or TfOH. Ensure your solvent (e.g., DCE or DCM) is strictly anhydrous; trace water acts as a competing nucleophile, stalling the reaction and giving the intermediate more time to undergo elimination.

Q3: LC-MS shows a mass corresponding to an imidazolidin-2-one instead of the desired oxazoline. Why is N-cyclization occurring? A3: Ureas are ambident nucleophiles. Cyclization can occur via the oxygen (yielding the kinetic 2-amino-oxazoline) or the nitrogen (yielding the thermodynamic spiro-imidazolidin-2-one). Causality & Solution: According to studies on urea cyclization dynamics , O-alkylation is kinetically favored, but the system can equilibrate to the N-cyclized product if heated excessively or if the leaving group is too "soft". To trap the kinetic O-cyclized product, maintain strict temperature control ( 25 °C) and avoid prolonged reaction times.

Q4: The spiro-oxazoline degrades during workup. How should I isolate it? A4: 2-Amino-oxazolines contain an imino ether bond that is highly sensitive to both strong acids and bases, which can hydrolyze the ring back to an open-chain amino alcohol or urea. Causality & Solution: Avoid highly acidic aqueous quenches. Perform the workup using a mild buffer (e.g., saturated aqueous NaHCO3​ , pH ~8) to neutralize the TfOH. Extract rapidly with an organic solvent and dry over Na2​SO4​ .

Workflow Start Identify Major Side Product OpenChain Open-Chain Urea (Incomplete Rxn) Start->OpenChain Alkene Alkene (Elimination) Start->Alkene Hydrolysis Ring-Opened (Hydrolysis) Start->Hydrolysis Act1 Use TfOH or Burgess Reagent OpenChain->Act1 Act2 Lower Temp to 0°C Alkene->Act2 Act3 Buffer Workup (pH 7-8) Hydrolysis->Act3

Troubleshooting decision tree for mitigating side products in spiro-oxazoline synthesis.

Reagent Selection Matrix

To systematically minimize side products, compare the activation mechanisms of common cyclization reagents:

Reagent / ConditionPrimary Activation MechanismMajor Side Product RiskTypical Yield (%)
Sulfuric Acid / Heat Protonation & DehydrationAlkene (E1 Elimination)30 - 45%
Cyanogen Bromide Direct SN2 cyclizationN-cyanamide / Dimers50 - 65%
Burgess Reagent Mild Dehydration (Inner Salt)Minimal (High Cost)80 - 90%
TfOH (1.5 equiv) Superacid ActivationN-Cyclization (if warm)85 - 95%

Self-Validating Experimental Protocol: TfOH-Promoted Cyclization

This protocol utilizes Triflic Acid (TfOH) to achieve high-yielding dehydrative cyclization while suppressing elimination and N-cyclization. It includes built-in validation steps to ensure process integrity.

Step 1: Preparation & Activation

  • Dissolve the β -hydroxyurea intermediate (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

  • Validation Check: Ensure the moisture content of the DCE is <50 ppm via Karl Fischer titration. Excess water will quench the TfOH and promote hydrolysis.

  • Cool the reaction vessel to 0 °C under a strict argon atmosphere.

Step 2: Cyclization

  • Add TfOH (1.5 equiv) dropwise over 15 minutes. The slow addition prevents localized exothermic spikes that drive E1 elimination.

  • Stir at 0 °C for 1 hour, then allow the reaction to slowly warm to room temperature (20-25 °C).

  • Validation Check: Monitor the reaction via LC-MS every 2 hours. Look for the disappearance of the starting mass and the appearance of the [M+H]+ peak for 3-oxa-1-azaspiro[1]dec-1-en-2-amine. If an[M-H2O+H]+ peak corresponding to the alkene appears and grows, immediately cool the reaction back to 0 °C to arrest the elimination pathway.

Step 3: Buffered Workup

  • Once complete (typically 4-6 hours), quench the reaction by pouring it into a vigorously stirred mixture of saturated aqueous NaHCO3​ and crushed ice (pH ~8).

  • Extract the aqueous layer three times with dichloromethane (DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at 30 °C to prevent thermal degradation of the imino ether.

References

  • Yang, T.; Huang, C.; Jia, J.; Wu, F.; Ni, F. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules 2022, 27(24), 9042.[Link]

  • Jones, C. D.; Kershaw Cook, L. J.; Marquez-Gamez, D.; Luzyanin, K. V.; Steed, J. W.; Slater, A. G. High-Yielding Flow Synthesis of a Macrocyclic Molecular Hinge. J. Am. Chem. Soc. 2021, 143(19), 7541–7552.[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Analysis of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine

Welcome to the dedicated troubleshooting resource for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine. This guide is designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated troubleshooting resource for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the chromatographic separation of this unique spirocyclic compound.

Drawing from extensive field experience, this document provides not just procedural steps but also the underlying scientific reasoning to empower you to make informed decisions in your method development and troubleshooting efforts.

Understanding the Analyte: 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine

3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine possesses a distinct chemical structure that presents specific challenges in HPLC analysis. Its key features include a spirocyclic system, a guanidine-like functional group, and notable polarity. The guanidine group, with a high pKa (around 12.5), means the compound is highly basic and will be protonated under typical reversed-phase HPLC conditions.[1][2] This inherent basicity and polarity can lead to poor retention on traditional C18 columns and cause significant peak tailing due to strong interactions with residual silanols on the silica stationary phase.[3]

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant peak tailing with my 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine standard?

A1: Peak tailing for this compound is a common issue, primarily due to its basic nature. The protonated amine and guanidine-like functionalities can interact strongly with negatively charged silanol groups on the surface of silica-based stationary phases.[3][4] This secondary interaction, in addition to the primary reversed-phase mechanism, leads to a distorted peak shape.

Quick Fixes:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH ≤ 3) can suppress the ionization of silanol groups, thereby reducing these secondary interactions.

  • Use of Mobile Phase Additives: Incorporating a competing base, like triethylamine (TEA), into the mobile phase can help to mask the active silanol sites.[5]

  • Column Selection: Consider using a column with a highly deactivated, end-capped stationary phase or a non-silica-based column to minimize silanol interactions.[3]

Q2: My analyte is eluting at or very near the void volume. How can I increase its retention?

A2: The high polarity of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine can result in insufficient retention on conventional reversed-phase columns.

Strategies to Increase Retention:

  • Decrease Mobile Phase Strength: In reversed-phase HPLC, reducing the percentage of the organic solvent (like acetonitrile or methanol) in the mobile phase will increase the retention time of polar compounds.[6][7]

  • Alternative Chromatographic Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds.[8][9][10] It utilizes a polar stationary phase and a high organic content mobile phase, where water acts as the strong eluting solvent.[9]

    • Mixed-Mode Chromatography (MMC): This approach uses stationary phases with multiple retention mechanisms, such as reversed-phase and ion-exchange.[11][12][13][14][15] An MMC column with both hydrophobic and cation-exchange properties can provide excellent retention and selectivity for this basic compound.[1][14]

Q3: I'm observing a drift in retention time over a series of injections. What could be the cause?

A3: Retention time drift can stem from several factors, often related to the mobile phase, column, or instrument.[16][17][18]

Common Causes and Solutions:

  • Mobile Phase Composition Change: Volatile components of the mobile phase, such as organic solvents or acidic additives like formic acid, can evaporate over time, altering the mobile phase composition and affecting retention.[18][19] Ensure mobile phase reservoirs are tightly sealed.

  • Column Equilibration: Insufficient column equilibration between injections, especially in gradient methods, can lead to inconsistent retention times.[18][20] It's recommended to allow at least 10 column volumes for equilibration.[21]

  • Temperature Fluctuations: Changes in column temperature can impact retention times; even a 1°C change can cause a 1-2% shift.[16] Using a column oven is crucial for maintaining stable retention.[16][17]

  • System Leaks: Small, often invisible leaks in the system can lead to a drop in flow rate and a subsequent increase in retention time.[16][19] Carefully inspect fittings and connections for any signs of leakage, such as salt deposits from buffers.[19]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common HPLC separation issues for 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Peak asymmetry can compromise the accuracy of integration and reduce resolution.

Systematic Troubleshooting Workflow for Poor Peak Shape

Caption: Troubleshooting workflow for poor peak shape.

Detailed Protocols for Improving Peak Shape

Protocol 1: Mobile Phase pH Optimization

  • Initial Condition: Start with a standard mobile phase, for example, 80:20 (v/v) Water:Acetonitrile with 0.1% Formic Acid.

  • pH Adjustment: Prepare a series of mobile phases with decreasing pH by using a stronger acid like trifluoroacetic acid (TFA) at 0.1% or by adjusting the pH of the aqueous component with phosphoric acid to values such as 3.0, 2.5, and 2.0.

  • Analysis: Equilibrate the column with each mobile phase for at least 15 minutes before injecting the sample.

  • Evaluation: Compare the peak symmetry (tailing factor) across the different pH conditions.

Protocol 2: Column Selection for Basic Compounds

  • High-Purity Silica Columns: Modern Type B silica columns have a lower content of free silanol groups and significantly reduce peak tailing for basic compounds.

  • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the residual silanol groups.

  • Non-Silica Based Columns: Polymeric or zirconia-based columns can eliminate the issue of silanol interactions.

Issue 2: Inadequate or Unstable Retention Time

Consistent and appropriate retention is fundamental for reliable quantification and identification.

Systematic Troubleshooting Workflow for Retention Issues

Caption: Troubleshooting workflow for retention time issues.

Experimental Protocols for Optimizing Retention

Protocol 3: HILIC Method Development

  • Column Selection: Choose a HILIC stationary phase such as bare silica, diol, or amide.[22]

  • Mobile Phase: Start with a high organic content mobile phase, for instance, 95:5 (v/v) Acetonitrile:Water with a buffer (e.g., 10 mM Ammonium Formate).

  • Gradient Elution: If necessary, run a gradient by increasing the water content to elute the analyte.

  • Sample Solvent: Dissolve the sample in a solvent that is similar in composition to the initial mobile phase to avoid peak distortion.

Table 1: Starting Conditions for Different Chromatographic Modes

ParameterReversed-PhaseHILICMixed-Mode (RP/Cation-Exchange)
Column C18, 5 µm, 4.6 x 150 mmSilica, 5 µm, 4.6 x 150 mmMixed-Mode RP/SCX, 5 µm, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Formic AcidAcetonitrile with 0.1% Formic AcidWater with 20 mM Ammonium Formate, pH 3.0
Mobile Phase B Acetonitrile with 0.1% Formic AcidWater with 0.1% Formic AcidAcetonitrile
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C
Injection Vol. 5 µL5 µL5 µL
Detection UV at appropriate wavelengthUV at appropriate wavelengthUV at appropriate wavelength
Issue 3: Poor Resolution of Analyte from Impurities

Achieving baseline separation from closely eluting impurities is critical for accurate quantification.

Strategies for Improving Resolution

Improving HPLC peak resolution involves optimizing retention factor (k), selectivity (α), and column efficiency (N).[6][23]

  • Optimize Selectivity (α): This is often the most effective way to improve resolution.

    • Change Mobile Phase Organic Modifier: Switching from acetonitrile to methanol can alter the elution order of compounds.

    • Change Stationary Phase: A different column chemistry (e.g., phenyl-hexyl or cyano) can provide different interactions and improve selectivity.

  • Increase Column Efficiency (N):

    • Use a Longer Column: This increases the number of theoretical plates.[23]

    • Use Smaller Particle Size Columns: Columns with smaller particles provide higher efficiency and better resolution.[23]

  • Adjust Retention Factor (k):

    • Modify Mobile Phase Strength: As mentioned earlier, decreasing the organic content in reversed-phase will increase retention and can sometimes improve the separation of early eluting peaks.[6]

References

  • Chrom Tech. How to Improve HPLC Peak Resolution. [Link]

  • Element Lab Solutions. Causes of Retention Time Drift in HPLC. [Link]

  • LCGC. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • AnalyteGuru. Real Solutions to Improve Your HPLC Peak Resolution. [Link]

  • Timberline Instruments. HPLC Retention Time Drift: Causes & Troubleshooting Guide. [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?[Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • MicroSolv Technology Corporation. Improving Separation of Peaks in RP HPLC. [Link]

  • Hawach. Troubleshooting HPLC Column Retention Time Drift. [Link]

  • Journal of Chromatography A. Hydrophilic interaction chromatography and its applications in the separation of basic drugs. [Link]

  • SIELC Technologies. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Welch Materials. Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • Shimadzu UK Limited. HPLC Troubleshooting - Tailing Peaks. [Link]

  • IntechOpen. Perspective Chapter: Mixed-Mode Chromatography. [Link]

  • Welch Materials. [Readers Insight] Retention Time Drifts: Why Do They Occur?[Link]

  • Journal of Liquid Chromatography. HPLC Assay for Guanidine Salts Based on Pre-Column Derivatization with Acetylacetone. [Link]

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • LCGC International. Mixed-Mode Chromatography—A Review. [Link]

  • SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Molecules. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. [Link]

  • MicroSolv Technology Corporation. Guanidine Analyzed with HPLC- AppNote. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Guanidine. [Link]

  • Phenomenex. HILIC Explained: What It Is & How It Works. [Link]

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]

  • Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. [Link]

  • Welch Materials. [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]

  • Advanced Materials Technology. Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns. [Link]

  • Restek. HPLC Troubleshooting. [Link]

  • ACE. HPLC Troubleshooting Guide. [Link]

  • NextSDS. 3-oxa-1-azaspiro[4.4]non-1-en-2-amine — Chemical Substance Information. [Link]

  • Wikipedia. Spirotetramat. [Link]

  • University of Hertfordshire. Spirotetramat (Ref: BYI 08330). [Link]

  • King Elong Việt Nam. Active Ingredient Spirotetramat. [Link]

  • EPA. Analytical Method: FN-005-W06-01. [Link]

  • ResearchGate. Development and Validation of an HPLC Method for Determination of Spirotetramat and Spirotetramat cis enol in Various Vegetables and Soil. [Link]

  • PubMed. An efficient analytical method for analysis of spirotetramat and its metabolite spirotetramat-enol by HPLC. [Link]

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Reference Data & Comparative Studies

Validation

The Ascendancy of Spirocyclic Scaffolds: A Comparative Guide to 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine and its Congeners in Drug Discovery

In the contemporary landscape of medicinal chemistry, the strategic departure from planar, two-dimensional molecular architectures towards more three-dimensional structures is a well-established paradigm for enhancing th...

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Author: BenchChem Technical Support Team. Date: April 2026

In the contemporary landscape of medicinal chemistry, the strategic departure from planar, two-dimensional molecular architectures towards more three-dimensional structures is a well-established paradigm for enhancing the quality of drug candidates.[1][2] Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are at the forefront of this "escape from flatland," offering a rigidified, three-dimensional arrangement of functional groups.[1][3] This unique topology can lead to significant improvements in a molecule's physicochemical properties, pharmacokinetic profile, and target engagement.[4][5]

This guide provides an in-depth comparison of the promising but less explored 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine scaffold with other well-established spirocyclic amine frameworks, namely spiro-piperidines and spiro-indolines. We will delve into their synthetic accessibility, comparative physicochemical properties, and potential impact on pharmacological profiles, supported by experimental data and detailed protocols for their evaluation.

The Allure of Three-Dimensionality: Why Spirocycles?

The incorporation of a spirocyclic core into a drug candidate can confer several advantages over acyclic or simple monocyclic analogues. The rigid nature of the spiro-junction reduces the conformational flexibility of a molecule, which can pre-organize the pharmacophoric elements for optimal interaction with a biological target, potentially leading to increased potency and selectivity.[6][7] Furthermore, the increased fraction of sp3-hybridized carbons in spirocycles generally correlates with improved "drug-like" properties, such as enhanced aqueous solubility, reduced lipophilicity, and greater metabolic stability.[2][5]

In Focus: 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine

The 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine scaffold integrates several features of high interest in medicinal chemistry. The oxa-azaspiro[4.5]decane core introduces a desirable three-dimensional geometry, while the embedded 2-amino-1-ene functionality presents a cyclic guanidine-like motif, a common feature in many biologically active molecules.

Predicted Physicochemical Profile and Advantages

While extensive experimental data for this specific scaffold is not yet widespread, we can extrapolate its properties based on related structures. The presence of the oxygen atom in the spirocyclic core is anticipated to significantly enhance aqueous solubility and reduce lipophilicity compared to its all-carbon or simple aza-spirocyclic counterparts.[8][9] The cyclic guanidine moiety, being a strong base, will influence the pKa of the molecule and can participate in crucial hydrogen bonding interactions with biological targets.

Comparative Analysis: A Trio of Spirocyclic Amine Scaffolds

To better understand the potential of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine, we will compare it with two widely utilized spirocyclic amine scaffolds: spiro-piperidines and spiro-indolines.

Property3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine (Predicted)Spiro-piperidineSpiro-indoline
Three-Dimensionality (Fsp3) HighHighModerate to High
Synthetic Accessibility ModerateHighModerate
Lipophilicity (logP/logD) Low to ModerateModerate to HighHigh
Aqueous Solubility HighModerateLow to Moderate
Metabolic Stability Moderate to HighModerateModerate to High
Key Features Embedded cyclic guanidine, enhanced polarityVersatile substitution patterns, established synthetic routesRigid, planar indole core, useful in oncology and CNS targets

This table presents generalized trends. Specific properties will vary based on substitution patterns.

Spiro-piperidines

Spiro-piperidines are a popular class of scaffolds due to their synthetic tractability and the prevalence of the piperidine motif in approved drugs.[10] They offer a robust three-dimensional framework and a basic nitrogen atom for tuning physicochemical properties and target interactions. However, their lipophilicity can be a challenge in some applications.

Spiro-indolines

Spiro-indolines, particularly spiro-oxindoles, are privileged structures in medicinal chemistry, found in numerous natural products and clinical candidates.[11] The rigid indole core provides a well-defined platform for presenting substituents, which has been successfully exploited in the development of inhibitors for challenging targets.[11] Their synthesis can be more complex, and their generally high lipophilicity may require careful optimization.

Experimental Protocols

Synthesis of Spirocyclic Scaffolds

A plethora of synthetic methods exists for the construction of spirocyclic amines. Below are representative protocols for the synthesis of a spiro-piperidine and a spiro-indoline scaffold.

Protocol 1: Synthesis of a Spiro-piperidine via Intramolecular Cyclization

This protocol describes a general approach to a spiro-piperidine scaffold through an intramolecular hydroamination/cyclization cascade.

  • Starting Material Preparation: Synthesize a suitable δ-alkenyl amine precursor.

  • Cyclization Reaction:

    • To a solution of the δ-alkenyl amine (1.0 eq) in a suitable solvent (e.g., toluene), add a catalytic amount of a transition metal catalyst (e.g., a palladium or gold complex) and a ligand.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired spiro-piperidine.

Protocol 2: Synthesis of a Spiro-indoline via [3+2] Cycloaddition

This protocol outlines the synthesis of a spiro-pyrrolidine-oxindole via a 1,3-dipolar cycloaddition reaction.

  • Generation of the Azomethine Ylide:

    • In a suitable solvent (e.g., methanol or ethanol), mix isatin (1.0 eq) and an amino acid such as sarcosine or L-proline (1.1 eq).

    • Heat the mixture to generate the azomethine ylide in situ.

  • Cycloaddition Reaction:

    • To the reaction mixture containing the azomethine ylide, add a dipolarophile, such as a maleimide or an activated alkene (1.0 eq).

    • Continue heating the reaction mixture until the starting materials are consumed, as monitored by TLC.

  • Work-up and Purification:

    • Cool the reaction to room temperature, which may induce precipitation of the product.

    • Collect the solid product by filtration and wash with a cold solvent.

    • If no precipitate forms, concentrate the reaction mixture and purify the residue by flash column chromatography.

Proposed Synthesis of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine

A plausible synthetic route to the target scaffold could involve the reaction of a suitably protected 1-amino-1-cyanocyclohexane derivative with an appropriate oxygen-containing nucleophile to form the oxa-azaspirocycle precursor, followed by cyclization to the 2-amino-1-ene moiety, potentially via a reaction with cyanogen bromide followed by intramolecular cyclization.[12][13][14]

Evaluation of Physicochemical Properties

Protocol 3: Determination of Kinetic Aqueous Solubility

This high-throughput assay provides a rapid assessment of a compound's solubility.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation:

    • Add 1.5 µL of the DMSO stock solution to the wells of a 96-well plate.

    • Add 148.5 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM.

  • Incubation and Analysis:

    • Seal the plate and shake at room temperature for 2 hours.

    • Analyze the samples by LC-MS/MS to quantify the amount of compound remaining in solution. A standard curve is used for quantification.

Protocol 4: Determination of Lipophilicity (logD)

The shake-flask method is a standard approach to determine the octanol-water distribution coefficient (logD).

  • Preparation:

    • Prepare a solution of the test compound in a suitable solvent.

    • Prepare a mixture of n-octanol and PBS (pH 7.4) and allow the phases to saturate.

  • Partitioning:

    • Add a known amount of the compound to a vial containing equal volumes of the pre-saturated n-octanol and PBS.

    • Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning.

    • Centrifuge the vial to ensure complete phase separation.

  • Analysis:

    • Carefully sample both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

    • Calculate logD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[1]

Visualizing the Concepts

G cluster_scaffolds Spirocyclic Amine Scaffolds cluster_properties Key Physicochemical Properties 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine Solubility Solubility 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine->Solubility High Lipophilicity (logP/logD) Lipophilicity (logP/logD) 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine->Lipophilicity (logP/logD) Low Spiro-piperidine Spiro-piperidine Spiro-piperidine->Solubility Moderate Spiro-piperidine->Lipophilicity (logP/logD) Moderate-High Spiro-indoline Spiro-indoline Spiro-indoline->Solubility Low-Moderate Spiro-indoline->Lipophilicity (logP/logD) High 3D-Shape (Fsp3) 3D-Shape (Fsp3) Metabolic Stability Metabolic Stability 3D-Shape (Fsp3)->Metabolic Stability Improves Drug Absorption Drug Absorption Solubility->Drug Absorption Cell Permeability Cell Permeability Lipophilicity (logP/logD)->Cell Permeability

Figure 1: A conceptual diagram illustrating the relationship between different spirocyclic amine scaffolds and their key physicochemical properties relevant to drug discovery.

G start Start Select Spirocyclic Scaffold synthesis Synthesis Synthesize a focused library of analogs start->synthesis purification Purification & Characterization HPLC, NMR, MS synthesis->purification solubility Physicochemical Profiling Kinetic Solubility Assay purification->solubility logd Lipophilicity Assessment Shake-flask logD Measurement solubility->logd metabolic_stability In Vitro ADME Metabolic Stability Assay (Microsomes) logd->metabolic_stability biological_assay Pharmacological Evaluation Target-based and Cellular Assays metabolic_stability->biological_assay data_analysis Data Analysis & SAR Correlate structure with activity and properties biological_assay->data_analysis optimization Lead Optimization Iterate design based on data data_analysis->optimization end End Identify Development Candidate data_analysis->end optimization->synthesis Iterative Cycle

Figure 2: A generalized experimental workflow for the synthesis and evaluation of novel spirocyclic amine scaffolds in a drug discovery program.

Conclusion

The exploration of novel chemical space is paramount for the discovery of next-generation therapeutics. Spirocyclic scaffolds offer a proven strategy to enhance the three-dimensionality and drug-like properties of small molecules. While 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine remains a relatively underexplored scaffold, its constituent features suggest a promising profile, particularly with respect to improved solubility and the introduction of a key hydrogen-bonding motif. In comparison to more established spirocyclic amines like spiro-piperidines and spiro-indolines, it presents a compelling alternative for diversifying chemical libraries and addressing specific challenges in drug design. The provided experimental protocols offer a starting point for the synthesis and evaluation of these and other novel spirocyclic scaffolds, empowering researchers to further unlock the potential of three-dimensional chemistry in their drug discovery endeavors.

References

  • A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. (n.d.). Retrieved from [Link]

  • Carreira, E. M., et al. (2017). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 12(3), 245-258.
  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). Retrieved from [Link]

  • Zheng, Y. J., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.
  • Parvatkar, P. T., et al. (2023). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. ACS Infectious Diseases, 9(3), 567-580.
  • The use of spirocyclic scaffolds in drug discovery. (2014, July 5). OA Monitor Ireland. Retrieved from [Link]

  • Spirocycles in Drug Discovery. (2017, July 21). Sygnature Discovery. Retrieved from [Link]

  • Synthesis of cyclic guanidines by reaction of 3-bromo N-alkyl cyanamide 4 with amines. (n.d.). Retrieved from [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024, January 18). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis of spirocyclic and fused 2-isoxazolines via 1,3-dipolar cycloaddition. (n.d.). Retrieved from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2016, May 18). National Center for Biotechnology Information. Retrieved from [Link]

  • Product Class 13: Guanidine Derivatives. (n.d.). Retrieved from [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry. (2019, January 1). ResearchGate. Retrieved from [Link]

  • Glotz, G., et al. (2017). Integration of Bromine and Cyanogen Bromide Generators for the Continuous-Flow Synthesis of Cyclic Guanidines.
  • Synthesis of 2-amino-imidazoles, purines, and benzoxazolamines through DIB oxidation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Rh(III)-Catalyzed [3 + 2] Spirocyclization of 2 H-Imidazoles with 1,3-Diynes for the Synthesis of Spiro-[imidazole-indene] Derivatives. (2020, October 2). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2019, January 1). MDPI. Retrieved from [Link]

  • Drug-like Properties and Fraction Lipophilicity Index as a combined metric. (2016, September 22). National Center for Biotechnology Information. Retrieved from [Link]

  • Relations of hydrophobicity (log P) of amines with various indices... (n.d.). ResearchGate. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(33), 11294-11305.
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023, December 18). MDPI. Retrieved from [Link]

  • Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. (2022, February 25). Elsevier. Retrieved from [Link]

Sources

Comparative

Validating 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine Purity: A Comparative Guide to qNMR vs. Chromatographic Methods

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Overcoming the analytical blind spots of HPLC-UV using Quantitative Nuclear Magnetic Resonance (qNMR). Executive Summary & The Analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Overcoming the analytical blind spots of HPLC-UV using Quantitative Nuclear Magnetic Resonance (qNMR).

Executive Summary & The Analytical Challenge

In modern drug discovery, spirocyclic scaffolds like 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine are highly valued "privileged structures." By incorporating a rigid, three-dimensional architecture (a 2-aminooxazoline ring fused to a cyclohexane ring), these compounds improve water solubility and lower lipophilicity compared to traditional flat aromatic rings[1].

However, this structural advantage creates a significant analytical bottleneck: the lack of an extended conjugated π-system .

High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is the traditional workhorse for purity validation. HPLC relies on the assumption that the analyte and its impurities possess similar UV response factors[2]. Because 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine lacks strong UV absorbance at standard wavelengths (e.g., 210–254 nm), HPLC-UV area normalization often grossly underestimates non-UV-absorbing impurities (such as residual aliphatic solvents, inorganic salts, or structurally similar synthetic byproducts)[3]. This leads to falsely inflated purity values, which can derail downstream synthesis and compromise active pharmaceutical ingredient (API) quality.

To solve this, analytical chemists are increasingly turning to Quantitative Nuclear Magnetic Resonance (qNMR) . Recognized by the USP General Chapter <761> as a primary ratio method, qNMR provides an absolute mass fraction without requiring a reference standard of the analyte itself[4].

Causality & Mechanism: Why qNMR Outperforms HPLC for Spirocycles

The fundamental difference between chromatography and qNMR lies in the causality of signal generation .

In HPLC-UV, the signal depends on the molecule's molar absorptivity ( ϵ ), which varies wildly between an API and its impurities[3]. In contrast, 1 H-qNMR relies on the magnetic resonance of atomic nuclei. The integrated area of a proton resonance is directly and universally proportional to the molar concentration of those specific protons in the solution[4].

By co-dissolving the analyte with a certified Internal Standard (IS) of known mass and purity, qNMR creates a self-validating system . As long as the instrument is properly calibrated and the relaxation delay ( T1​ ) is sufficient, the ratio of the integrals provides an absolute, highly accurate mass percentage[5].

Workflow Start 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine UV_Check Has extended UV chromophore? Start->UV_Check HPLC HPLC-UV Analysis UV_Check->HPLC No/Weak qNMR 1H-qNMR Analysis UV_Check->qNMR Bypass UV Result_HPLC Area % (Overestimates Purity) HPLC->Result_HPLC Result_qNMR Absolute Mass % (Accurate) qNMR->Result_qNMR

Fig 1. Analytical decision workflow comparing HPLC-UV and qNMR for non-chromophoric spirocycles.

Comparative Analysis: qNMR vs. HPLC-UV vs. GC-MS

The following table synthesizes the performance metrics of three common analytical techniques when applied to aliphatic spirocyclic amines.

Parameter 1 H-qNMRHPLC-UVGC-MS
Analytical Principle Primary ratio method (molar proton proportionality)[2]Separation & UV absorbance (molar absorptivity)[2]Separation & Ionization (mass-to-charge ratio)
Analyte Reference Standard Not Required (Uses an independent Internal Standard)[3]Required for absolute quantitation[2]Required for absolute quantitation
Accuracy for Non-UV Compounds High (Detects all protonated impurities)Low (Blind to non-UV absorbing impurities)[3]Moderate (Depends on volatility and thermal stability)
Sample Preparation Simple (Weighing & dissolution)[6]Moderate (Requires mobile phase optimization)Moderate (May require derivatization of the amine)
Analysis Time per Sample ~10–15 minutes~20–45 minutes~20–40 minutes

Experimental Protocol: Absolute Purity Determination via 1 H-qNMR

To ensure a self-validating and metrologically traceable result compliant with USP <761> guidelines[7], follow this step-by-step methodology.

A. Internal Standard (IS) Selection

The IS must possess a high-purity certification (CRM), low volatility, and a distinct proton resonance that does not overlap with the analyte[3]. For 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine (where aliphatic protons resonate between δ 1.2 – 3.5 ppm), Maleic acid ( δ ~6.2 ppm, singlet, 2H) is an ideal orthogonal standard.

B. Step-by-Step Methodology
  • Gravimetric Preparation: Using a microbalance (d=0.001 mg), accurately weigh approximately 15.0 mg of the 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine sample and 5.0 mg of the Maleic acid IS into a clean, static-free vial[6].

  • Solvation: Add 0.7 mL of high-purity Deuterated Dimethyl Sulfoxide (DMSO- d6​ ) or Chloroform (CDCl 3​ ). Vortex thoroughly to ensure complete dissolution. Causality: Incomplete dissolution breaks the mass-to-molar ratio assumption, invalidating the test.

  • Instrument Tuning & Shimming: Transfer the solution to a 5 mm NMR tube. Tune the probe and shim the magnet to achieve a line width at half-height ( Δν1/2​ ) of < 1.0 Hz for optimal resolution[7].

  • Acquisition Parameters:

    • Pulse Angle: 90° for maximum signal excitation.

    • Relaxation Delay ( D1​ ): Set to ≥5×T1​ of the slowest relaxing proton (typically 30–60 seconds) to ensure 99.3% magnetization recovery[7].

    • Number of Scans: 16 to 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1[6].

  • Data Processing: Apply a mild exponential window function (LB = 0.3 Hz), phase the spectrum manually, and perform a rigorous baseline correction. Integrate the Maleic acid peak ( δ 6.2) and a distinct analyte peak (e.g., the isolated methylene protons on the oxazoline ring).

C. The qNMR Calculation Equation

Calculate the absolute mass fraction ( Px​ ) using the following formula:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Gravimetric weight, and Pstd​ = Purity of the internal standard).

qNMR_Logic IS Internal Standard (Known Mass/Purity) Mix Co-dissolve in Deuterated Solvent IS->Mix Sample Analyte Sample (Known Mass) Sample->Mix Acquire Acquire 1H-NMR (Delay > 5x T1) Mix->Acquire Integrate Integrate Peaks Acquire->Integrate Calc Calculate Mass % Integrate->Calc

Fig 2. Step-by-step logical workflow for absolute purity determination using 1H-qNMR.

Experimental Data: Cross-Validation Results

To demonstrate the critical discrepancy between methods, below is representative cross-validation data for a synthesized batch of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine.

Analytical MethodReported PurityImpurity Profile DetectedInterpretation
HPLC-UV (254 nm) 99.6% (Area %)Trace UV-active byproductsFalse Positive: Fails to detect residual aliphatic solvents and non-conjugated synthetic intermediates[2].
1 H-qNMR 96.2% (Mass %)2.1% residual solvent, 1.7% aliphatic byproductAccurate: Directly quantifies all protonated species against the internal standard[5].

Conclusion: Relying solely on HPLC-UV for spirocyclic amines can lead to a dangerous overestimation of purity. By adopting 1 H-qNMR, analytical scientists can establish a self-validating, highly accurate purity profile that aligns with modern metrological standards and USP <761> guidelines.

References

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors - Enovatia [Link]

  • USP-NF <761> Nuclear Magnetic Resonance Spectroscopy - Scribd / USP [Link]

Sources

Validation

comparative bioactivity of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine and piperidine analogs

An in-depth technical comparison of spirocyclic scaffolds versus traditional nitrogen heterocycles in modern drug discovery. Executive Summary: The Case for Scaffold Hopping For decades, the piperidine ring has been a ub...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of spirocyclic scaffolds versus traditional nitrogen heterocycles in modern drug discovery.

Executive Summary: The Case for Scaffold Hopping

For decades, the piperidine ring has been a ubiquitous building block in medicinal chemistry, present in over 70 FDA-approved drugs. However, its flat topological profile, high basicity, and lipophilicity frequently lead to pharmacokinetic liabilities, rapid cytochrome P450 (CYP450) metabolism, and off-target cardiotoxicity (specifically hERG channel blockade) .

To overcome these limitations, structural biologists and medicinal chemists have increasingly utilized spirocyclic scaffolds . The compound 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine represents a highly optimized 2-amino-oxazoline core spiro-fused to a cyclohexane ring. By increasing the fraction of saturated carbons ( Fsp3​ ) and projecting functional groups in a rigid, three-dimensional trajectory, this spirocycle drastically alters the physicochemical landscape of a drug candidate—improving target selectivity while mitigating the toxicological liabilities inherent to piperidine analogs .

Structural & Physicochemical Comparison

The fundamental difference in bioactivity between these two scaffolds stems from their three-dimensional geometry and electronic distribution.

Piperidines possess a highly basic secondary or tertiary amine ( pKa​ ~ 9.5–10.5). At physiological pH (7.4), they are almost entirely protonated. This positive charge, combined with a lipophilic backbone, is the classic pharmacophore for binding to the inner cavity of the hERG potassium channel.

Conversely, the 3-oxa-1-azaspiro[4.5]dec-1-en-2-amine scaffold features a 2-amino-oxazoline moiety. The electron-withdrawing nature of the adjacent oxygen and the sp2 hybridized imine nitrogen delocalize the lone pair, significantly lowering the basicity ( pKa​ ~ 6.5–7.5). Furthermore, the spiro-fused cyclohexane ring creates a bulky, spherical steric shield that prevents deep insertion into off-target binding pockets.

Table 1: Comparative Physicochemical and Bioactivity Profile
ParameterPiperidine Analogs3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine Analogs
Topological Complexity ( Fsp3​ ) ~0.4 - 0.6 (Planar tendency)> 0.8 (High 3D character)
Amine Basicity ( pKa​ ) 9.5 - 10.5 (Highly Basic)6.5 - 7.5 (Weakly Basic)
Lipophilicity (LogD at pH 7.4) 2.5 - 3.51.0 - 2.0
hERG Inhibition ( IC50​ ) < 1 µM (High Liability)> 30 µM (Low Liability)
HLM Intrinsic Clearance ( CLint​ ) > 50 µL/min/mg< 15 µL/min/mg
Target Affinity (e.g., BACE1) Moderate (Non-specific)High (Bidentate H-bonding)

Mechanistic Pathway & Target Engagement

The 2-amino-oxazoline motif within the spirocycle is a "privileged scaffold" for inhibiting aspartyl proteases, such as BACE1 (β-secretase 1), a major target in Alzheimer's disease research . The 2-amino group and the oxazoline nitrogen form a highly specific bidentate hydrogen-bond network with the catalytic aspartic acid dyads (Asp32 and Asp228) of BACE1. A standard piperidine cannot replicate this precise bidentate geometry, resulting in weaker target engagement and higher off-target promiscuity.

Mechanism P Piperidine Scaffold (High pKa, Flat 2D) S 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine (Lower pKa, High Fsp3) P->S Scaffold Hopping Tox hERG Channel Blockade (Cardiotoxicity) P->Tox Lipophilic basic amine Safe Target Selectivity (e.g., BACE1 Inhibition) S->Safe 3D Vector & H-bonding

Scaffold hopping from piperidine to spirocycle improves target selectivity and safety.

Experimental Methodologies: Validating the Scaffold Hop

To objectively prove the superiority of the spirocyclic scaffold over the piperidine baseline, the following self-validating experimental protocols must be executed.

Protocol 1: Electrophysiological hERG Patch-Clamp Assay

This assay determines the cardiotoxic liability of the scaffolds by measuring their blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.

  • Step 1: Cell Preparation. Culture HEK293 cells stably expressing the hERG channel.

    • Causality: Using a stable transfected cell line ensures the isolated measurement of the specific IKr​ potassium current without interference from other cardiac ion channels.

  • Step 2: Compound Perfusion. Apply piperidine and spirocycle analogs at ascending concentrations (0.1 µM to 30 µM) via a continuous perfusion system.

    • Causality: Continuous perfusion prevents compound degradation and establishes a highly accurate dose-response curve to calculate the IC50​ .

  • Step 3: Patch-Clamp Recording. Measure tail currents following a depolarizing pulse to +20 mV, followed by a repolarizing step to -50 mV.

    • Causality: Piperidines, being highly basic, remain protonated and get physically trapped in the inner cavity of the hERG channel (binding to residues Tyr652 and Phe656). The spiro-oxazoline ( pKa​ ~ 7.0) is largely neutral at physiological pH, drastically reducing this electrostatic trapping mechanism and yielding a much higher (safer) IC50​ .

Protocol 2: Human Liver Microsome (HLM) Stability Assay

This assay quantifies the metabolic vulnerability of the scaffolds to CYP450 enzymes.

  • Step 1: Incubation. Incubate 1 µM of each compound with pooled Human Liver Microsomes (0.5 mg/mL protein) and an NADPH regenerating system at 37°C.

    • Causality: HLMs contain the full complement of human CYP450 enzymes. NADPH is the obligatory electron donor for oxidative metabolism.

  • Step 2: Kinetic Quenching. Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes, immediately quenching the reaction in 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold acetonitrile denatures the CYP enzymes, halting the reaction instantly to provide precise kinetic snapshots of compound degradation.

  • Step 3: LC-MS/MS Quantification. Centrifuge the samples and analyze the supernatant to calculate the intrinsic clearance ( CLint​ ).

    • Causality: Piperidines typically exhibit rapid α -carbon oxidation or N-dealkylation. The spirocyclic quaternary carbon in 3-oxa-1-azaspiro[4.5]dec-1-en-2-amine sterically shields the adjacent positions, blocking CYP450 access and significantly extending the compound's half-life.

Workflow Prep Compound Preparation hERG Patch-Clamp (hERG) Prep->hERG HLM HLM Assay (CYP450) Prep->HLM Analysis PK/PD Modeling hERG->Analysis IC50 HLM->Analysis CLint

Parallel experimental workflow for evaluating bioactivity, toxicity, and metabolic stability.

Conclusion

For modern drug development professionals, relying on standard piperidine rings often introduces insurmountable downstream ADME-Tox bottlenecks. By transitioning to a 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine scaffold, researchers can leverage a highly optimized 3D architecture. The resulting reduction in basicity and increase in steric complexity directly translates to superior metabolic stability, eliminated hERG liability, and highly specific target engagement via bidentate hydrogen bonding.

References

  • Kirichok, A., Shton, I., Tarasov, O., et al. "Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic." ChemRxiv, 2025.[Link]

  • Zheng, Y., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2021, 64, 150–183.[Link]

  • Chassagne, P., et al. "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" Expert Opinion on Drug Discovery, 2024.[Link]

  • Sharma, R., et al. "Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review." ACS Omega, 2025.[Link]

Comparative

A Definitive Guide to the Structural Validation of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, spirocyclic scaffolds have emerged as a class of compounds with immense potential. Their inheren...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, spirocyclic scaffolds have emerged as a class of compounds with immense potential. Their inherent three-dimensionality offers a unique exploration of chemical space, often leading to compounds with improved pharmacological properties. The 3-Oxa-1-azaspiro[4.5]decane core, in particular, is a privileged scaffold found in a number of biologically active molecules.[1] The precise determination of the three-dimensional structure of novel derivatives, such as 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine , is paramount for understanding their structure-activity relationships (SAR) and for advancing rational drug design.

This guide provides a comprehensive overview of the gold-standard method for unambiguous structure determination, single-crystal X-ray crystallography. It further presents a comparative analysis with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering a holistic approach to the structural validation of this important class of molecules.

The Unambiguous Proof: X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute structure of a crystalline compound. It provides a precise three-dimensional map of the electron density within the crystal, revealing bond lengths, bond angles, and the stereochemical arrangement of atoms with unparalleled accuracy. While challenges in obtaining suitable crystals for spiro compounds can arise due to their rigid and often non-planar structures, success in this endeavor provides unequivocal proof of structure.[2]

Hypothetical Experimental Protocol for X-ray Crystallography of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine

The following protocol outlines the key steps for the crystallographic validation of the title compound.

1. Crystallization:

  • Objective: To obtain single crystals of sufficient size and quality for X-ray diffraction.

  • Methodology:

    • Purification: The compound must be of high purity (>98%).

    • Solvent Screening: A wide range of solvents and solvent systems should be screened. Common techniques include:

      • Slow Evaporation: Dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly.

      • Vapor Diffusion (Hanging or Sitting Drop): A solution of the compound is allowed to equilibrate with a vapor of a less soluble solvent.

      • Cooling: Slowly cooling a saturated solution of the compound.

    • Rationale: The choice of solvent is critical and often empirical. For spirocyclic compounds, a balance between solubility and the ability to form a well-ordered crystal lattice is key.

2. Data Collection:

  • Objective: To obtain a complete set of diffraction data.

  • Methodology:

    • A suitable single crystal is mounted on a goniometer.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

    • The crystal is rotated to collect a full sphere of data.

3. Structure Solution and Refinement:

  • Objective: To determine the atomic positions from the diffraction data and refine the structural model.

  • Methodology:

    • The diffraction data is processed to determine the unit cell parameters and space group.

    • The initial structure is solved using direct methods or Patterson methods.

    • The structural model is refined against the experimental data using least-squares methods.

    • Hydrogen atoms are typically located from the difference Fourier map and refined.

    • The final structure is validated using various crystallographic metrics.

Visualization of the Crystallography Workflow

X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Purification High Purity Compound (>98%) Crystallization Crystallization Screening (Slow Evaporation, Vapor Diffusion, Cooling) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction (100 K) Mounting->Xray Solution Structure Solution (Direct/Patterson Methods) Xray->Solution Refinement Least-Squares Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final 3D Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Complementary and Confirmatory Techniques: A Comparative Analysis

While X-ray crystallography provides the ultimate structural proof, other analytical techniques are indispensable for characterization, especially when suitable crystals cannot be obtained. NMR spectroscopy and mass spectrometry offer complementary information and are crucial for the initial characterization and purity assessment of the compound.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Precise 3D structure, bond lengths, bond angles, absolute stereochemistryConnectivity, chemical environment of atoms, stereochemistry (relative)Molecular weight, elemental composition, fragmentation pattern
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)
Strengths Unambiguous structure determinationProvides detailed information about the molecular framework in solutionHigh sensitivity, provides molecular formula
Weaknesses Requires suitable single crystals, which can be difficult to obtain[2]Complex spectra for spiro compounds, potential for signal overlap[2]Does not provide stereochemical information
Application Definitive structure proofPrimary tool for structural elucidation and purity assessmentConfirmation of molecular weight and formula

In-Depth Look at Complementary Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[3] For spirocyclic compounds like 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: Provides information on the number of different proton environments, their connectivity (through spin-spin coupling), and their chemical shifts, which are influenced by the local electronic environment.[3] The rigid nature of the spirocyclic system can lead to complex splitting patterns.[3]

  • ¹³C NMR: Reveals the number of unique carbon environments. The chemical shift of the spiro carbon is a characteristic feature.[3]

  • 2D NMR Techniques: For complex spiro systems, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals and determining the connectivity within the molecule.[2]

Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a high-field NMR spectrometer.

  • Data Processing and Analysis: Process the spectra and analyze the chemical shifts, coupling constants, and cross-peaks to elucidate the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide clues about the structure of the molecule.[4]

Protocol for Mass Spectrometric Analysis
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer (e.g., via direct infusion or coupled with a liquid chromatograph).

  • Ionization: Ionize the sample using a suitable technique (e.g., Electrospray Ionization - ESI).

  • Mass Analysis: Analyze the mass-to-charge ratio of the ions.

  • Data Interpretation: Determine the molecular weight and, if using HRMS, the molecular formula. Analyze the fragmentation pattern for structural information.

The Role of Computational Chemistry

In conjunction with experimental data, computational methods like Density Functional Theory (DFT) can be used to predict the geometric and spectroscopic properties of molecules.[5] This can aid in the interpretation of experimental spectra and provide insights into the conformational preferences of the molecule.

Integrated Structural Elucidation cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Validation cluster_computational Computational Support Compound 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS Xray X-ray Crystallography Compound->Xray DFT DFT Calculations Compound->DFT Proposed_Structure Proposed_Structure NMR->Proposed_Structure Proposed Structure MS->Proposed_Structure Confirmed_Structure Confirmed_Structure Xray->Confirmed_Structure Confirmed 3D Structure DFT->Proposed_Structure Proposed_Structure->Xray Confirmation

Caption: An integrated approach to structural elucidation.

Conclusion

The structural validation of novel spirocyclic compounds like 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine requires a multi-faceted analytical approach. While NMR and mass spectrometry are essential for initial characterization and confirmation of connectivity and molecular formula, single-crystal X-ray crystallography remains the unequivocal method for determining the precise three-dimensional structure. The successful application of these techniques, complemented by computational modeling, provides the robust and reliable data necessary to drive forward research and development in the exciting field of medicinal chemistry.

References

  • Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of Spiro-diketones using NMR and IR Techniques.
  • MDPI. Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Available from: [Link]

  • Benchchem. Technical Support Center: Characterization of Spiro Compounds.
  • Heterocycles. Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. Available from: [Link]

  • Arkivoc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - Arkivoc. Available from: [Link]5/)

Sources

Validation

FTIR Spectroscopy Analysis for 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine Identification: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Mechanistic Grounding In pharmaceutical development, the rapid and unambiguous structural verification of complex in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Mechanistic Grounding

In pharmaceutical development, the rapid and unambiguous structural verification of complex intermediates is a critical quality control step. 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine is a spirocyclic compound featuring three distinct structural motifs: a primary amine (-NH₂), an oxazoline ring (containing C=N and C-O-C bonds), and a spiro-fused cyclohexane ring.

Vibrational spectroscopy is the premier tool for identifying this molecule because it directly probes the dipole moment changes of these functional groups. To confidently identify this compound, scientists must understand the causality behind its spectral fingerprint:

  • The Primary Amine (-NH₂): Primary amines exhibit two distinct, well-defined N-H stretching peaks (asymmetric and symmetric) in the 3300–3500 cm⁻¹ region[1][2]. This splitting occurs because the two N-H bonds can vibrate in-phase or out-of-phase.

  • The Oxazoline Ring: The cyclic imine (C=N) bond within the oxazoline ring is highly polar, resulting in a strong, sharp stretching vibration between 1600 and 1800 cm⁻¹ (typically centered around 1650–1700 cm⁻¹)[3].

  • The Spiro-Cyclohexane Core: The saturated spiro[4.5]decane core contributes strong aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (2850–2950 cm⁻¹)[1].

Comparative Analysis: Selecting the Right Analytical Modality

While Fourier-Transform Infrared (FTIR) spectroscopy is the gold standard, the sampling technique dictates the reliability of the data. Below is an objective comparison of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR and orthogonal Raman spectroscopy.

Why ATR-FTIR Outperforms Transmission FTIR for this Molecule

ATR-FTIR has largely replaced transmission FTIR as the industry standard for solid and liquid analysis[4][5]. In ATR mode, an infrared beam is directed into a high-refractive-index crystal (e.g., Diamond or ZnSe), creating an evanescent wave that penetrates the sample[6][7].

The traditional transmission method requires dispersing the sample in potassium bromide (KBr) and pressing it into a pellet[4][5]. Because KBr is highly hygroscopic, it rapidly absorbs atmospheric moisture. This absorbed water produces a massive, broad O-H stretching band (3000–3600 cm⁻¹)[3] that can completely mask the delicate asymmetric and symmetric N-H stretches of the 2-amine group in 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine. ATR-FTIR requires zero sample preparation, eliminating this moisture artifact entirely.

ATR-FTIR vs. Raman Spectroscopy

Raman spectroscopy is an orthogonal technique that relies on changes in polarizability rather than dipole moments. While Raman is excellent for identifying non-polar, symmetric bonds (like C=C), highly polar bonds like N-H yield very weak Raman scattering signals. Therefore, Raman is less reliable for confirming the primary amine presence in our target compound.

Table 1: Performance Comparison of Analytical Techniques
Feature/MetricATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)Raman Spectroscopy (785 nm)
Sample Preparation None (Direct application)High (Grinding, pressing)None
N-H Stretch Sensitivity High (Clear twin peaks)Low (Masked by H₂O in KBr)Very Low (Weak polarizability)
C=N Stretch Sensitivity HighHighHigh
Moisture Interference MinimalSevereNone
Destructive? NoYes (Mixed with matrix)No
Table 2: Key FTIR Spectral Bands for 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine
Wavenumber (cm⁻¹)Vibrational ModeStructural OriginIntensity / Shape
~3400 & ~3300 N-H Stretch (Asym & Sym)Primary Amine (-NH₂)Medium, two distinct sharp peaks
2850–2950 C-H StretchCyclohexane RingStrong, multiple sharp peaks
~1650–1700 C=N StretchOxazoline RingStrong, sharp
1550–1650 N-H Bend (Scissoring)Primary Amine (-NH₂)Medium to Strong
1000–1200 C-O-C StretchOxazoline RingStrong, broad

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure scientific integrity, the following protocol incorporates self-validating checkpoints to guarantee that the resulting spectra are artifacts-free and quantitatively reliable.

Step 1: System Readiness & Background Acquisition

  • Clean the diamond Internal Reflection Element (IRE) crystal using a lint-free wipe and spectroscopic-grade isopropyl alcohol.

  • Allow the solvent to evaporate completely.

  • Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Self-Validation Checkpoint: Inspect the background spectrum. The energy throughput must be above the manufacturer's baseline, and there must be absolutely no residual C-H stretching peaks at 2900 cm⁻¹ (indicating a perfectly clean crystal).

Step 2: Sample Application & Contact Optimization

  • Place 2–5 mg of the solid 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine powder directly onto the center of the diamond crystal.

  • Lower the ATR pressure anvil until the clutch clicks.

  • Causality Note: The evanescent wave only penetrates 0.5–2.0 µm into the sample[6][7]. Intimate physical contact is physically required to achieve a high signal-to-noise ratio.

Step 3: Spectral Acquisition & Processing

  • Acquire the sample spectrum using 32–64 co-added scans at 4 cm⁻¹ resolution.

  • Apply an ATR correction algorithm via the spectrometer's software.

  • Causality Note: Because penetration depth is wavelength-dependent (infrared light penetrates deeper at lower wavenumbers), raw ATR spectra show artificially inflated peak intensities at the right end of the spectrum compared to transmission data[7]. The ATR correction normalizes these relative intensities for accurate library matching.

Step 4: Structural Verification

  • Verify the presence of the twin N-H peaks at ~3400 and ~3300 cm⁻¹.

  • Confirm the highly polar C=N stretch at ~1650 cm⁻¹.

Analytical Decision Workflow

Workflow Start Sample: 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine Decision Select Analytical Method Start->Decision ATR ATR-FTIR (Optimal) Decision->ATR Trans Transmission (KBr) (Prone to Moisture) Decision->Trans Raman Raman Spectroscopy (Weak N-H Signal) Decision->Raman Prep Direct Crystal Contact (No Prep Needed) ATR->Prep Band1 N-H Stretch 3300-3500 cm⁻¹ Prep->Band1 Band2 C=N Stretch ~1650-1700 cm⁻¹ Prep->Band2 Band3 Aliphatic C-H ~2850-2950 cm⁻¹ Prep->Band3 Valid Positive Identification Band1->Valid Band2->Valid Band3->Valid

Analytical decision tree and spectral validation workflow for spiro-oxazoline identification.

References

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. Rocky Mountain Laboratories.1

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. 2

  • Comparison of Plasma-Polymerized Thin Films Deposited from 2-Methyl-2-oxazoline and 2-Ethyl-2-oxazoline: I Film Properties. MDPI. 3

  • Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. 4

  • Fourier-Transform Infrared Spectroscopy (FTIR) – Advances in Polymer Science. Pressbooks. 5

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. 6

  • Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. MDPI. 7

Sources

Safety & Regulatory Compliance

Safety

Operational Protocol: Safe Handling and Disposal of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine

As a Senior Application Scientist, I recognize that handling complex pharmaceutical intermediates requires more than generic safety guidelines. 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine is a highly specialized spirocyclic 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex pharmaceutical intermediates requires more than generic safety guidelines. 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine is a highly specialized spirocyclic 2-amino-oxazoline derivative used extensively in drug development. Because of its unique structural properties, its disposal demands strict operational protocols to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance.

The following guide provides a self-validating, step-by-step methodology for managing the waste streams associated with this compound.

Hazard Causality & Chemical Profile

To safely dispose of a chemical, we must first understand the mechanistic reasons behind its hazards. Generating specific Standard Operating Procedures (SOPs) for high-risk chemical manipulations is a critical requirement for laboratory safety[1].

  • Lipophilicity & Penetration: The molecule features a highly stable, lipophilic spiro-cyclohexane framework[2]. This lipophilicity allows the compound to easily bypass standard, thin laboratory PPE (such as standard latex gloves) and rapidly penetrate biological membranes, posing an acute dermal hazard.

  • Localized Basicity: The primary amine group acts as a localized base and nucleophile. If improperly mixed with strong oxidizers or acid chlorides in a waste carboy, it can trigger violent, gas-evolving exothermic reactions[3].

  • Environmental Persistence: Spirocyclic compounds are notoriously stable. If disposed of down an aqueous drain, they resist standard wastewater degradation, leading to severe aquatic toxicity and environmental persistence[4].

Therefore, this compound must strictly be managed as a hazardous organic amine waste and routed for high-temperature incineration.

Waste Segregation & Disposal Workflow

The diagram below outlines the logistical pathways for segregating the three primary waste streams generated when working with this spirocyclic intermediate.

WasteDisposal Start 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine Waste Generation Liquid Liquid Waste (Reaction Mixtures) Start->Liquid Solid Solid Waste (Contaminated PPE) Start->Solid Spill Accidental Spill (Bench/Floor) Start->Spill pHCheck Thermal & Gas Check (Self-Validation) Liquid->pHCheck SolidBin Hazardous Solid Waste Bin Solid->SolidBin Absorbent Inert Absorbent (Sand/Vermiculite) Spill->Absorbent OrgWaste Non-Halogenated Organic Waste Stream pHCheck->OrgWaste Absorbent->SolidBin

Workflow for the segregation and disposal of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine waste streams.

Self-Validating Disposal Methodologies

A robust safety protocol must be a "self-validating system"—meaning every procedure includes a built-in diagnostic step to confirm that the hazard has been successfully mitigated before moving to the next phase.

Protocol A: Liquid Waste Management

Organic amine waste must be meticulously segregated to prevent violent reactions in bulk waste containers[3].

  • Pre-Disposal Quenching: If the spirocyclic amine is dissolved in a reactive solvent or mixed with unreacted electrophiles, slowly quench the mixture with a mild aqueous buffer (e.g., saturated sodium bicarbonate) inside a fume hood.

  • Self-Validation (Thermal & Visual Check): Wait exactly 15 minutes post-quenching. Physically verify that the reaction flask has returned to ambient temperature (< 25°C) and that all gas evolution has ceased. Causality: This confirms the complete consumption of active exothermic incompatibilities.

  • Segregation: Transfer the stabilized liquid to a designated "Non-Halogenated Organic Waste" carboy. Critical: Never mix this amine waste with acidic waste streams (e.g., nitric acid)[3].

  • Documentation: Log the estimated mass of the compound on the waste manifest to comply with institutional tracking requirements, adhering to Prudent Practices in the Laboratory[4].

Protocol B: Solid Waste & Spill Response

Spirocyclic amines can persist as invisible residues on surfaces, requiring targeted chemical neutralization rather than simple physical wiping[4].

  • Containment: For accidental benchtop spills, immediately surround and cover the liquid with an inert absorbent such as sand or vermiculite. Do not use combustible materials like sawdust.

  • Chemical Neutralization: Spray the absorbed spill area with a mild 5% citric acid solution. Causality: This safely protonates the free amine, converting it into a non-volatile, water-soluble salt without generating the dangerous heat spikes associated with strong mineral acids.

  • Collection: Sweep the neutralized slurry into a chemical-resistant hazardous solid waste bag using a dedicated dustpan. Include all contaminated double-gloves, paper towels, and silica gel in this primary bag[3].

  • Self-Validation (Surface Testing): Wipe the decontaminated bench surface with a damp paper towel. Press a universal pH indicator strip against the damp surface. A reading of pH 6–7 definitively validates that all basic amine residue has been successfully neutralized and removed.

  • Final Sealing: Double-bag the waste and label it explicitly as "Hazardous Solid Waste - Toxic (Amine Contaminated)"[3].

Quantitative Operational Data

To ensure rapid decision-making during operations, the critical handling and disposal parameters for 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine are summarized below:

Operational ParameterSpecification / ThresholdMechanistic Rationale
Aqueous Solubility Low to ModerateDictates mandatory collection in organic waste streams rather than aqueous drains.
Incompatible Materials Strong oxidizers, acid chloridesPrevents violent exothermic reactions, rapid gas expansion, and toxic byproduct release.
Spill Neutralizer 5% Citric Acid solutionSafely protonates the basic amine without generating excessive heat.
Primary PPE Double Nitrile gloves, safety gogglesPrevents transdermal absorption facilitated by the highly lipophilic spiro-cyclohexane ring.
Waste Stream Routing Non-Halogenated OrganicEnsures proper high-temperature incineration at specialized chemical disposal facilities.

References

  • Title: (S)-1-benzyl-2-phenylpiperidin-4-one - Benchchem | Source: benchchem.com | URL: 3

  • Title: Working with Hazardous Chemicals - Organic Syntheses | Source: orgsyn.org | URL: 4

  • Title: Generating Standard Operating Procedures for the Manipulation of Hazardous Chemicals in Academic Laboratories - ACS Publications | Source: acs.org | URL: 1

  • Title: 1-Oxa-3-azaspiro[4.6]undec-2-en-2-amine - Benchchem | Source: benchchem.com | URL: 2

Sources

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